PIKfyve-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-(4-aminocyclohexyl)-5-(5-methyl-1-benzofuran-2-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25) |
InChI Key |
CUVPKJMJOAUYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PIKfyve-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIKfyve-IN-3 (also known as compound L22) is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve. Its mechanism of action centers on the direct inhibition of PIKfyve's catalytic activity, leading to a disruption of phosphoinositide homeostasis and inducing a unique, non-apoptotic form of cell death known as methuosis. Characterized by extensive cytoplasmic vacuolation, this phenotype is particularly effective against certain cancer cell lines. Preclinical data demonstrates that this compound exhibits high-affinity binding to its target, potent cellular activity, and significant anti-tumor efficacy in vivo with favorable pharmacokinetic properties. This document provides an in-depth technical overview of the mechanism of action, quantitative data, and key experimental protocols related to this compound.
Core Mechanism of Action: Inhibition of PIKfyve Kinase
PIKfyve is a crucial enzyme in the endolysosomal system. Its primary role is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to synthesize phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] This lipid product, PI(3,5)P₂, is a key signaling molecule that regulates the fission and fusion of endosomes and lysosomes, thereby maintaining their identity and function.[2]
This compound acts as a direct inhibitor of this kinase. By binding to PIKfyve, it blocks the catalytic conversion of PI(3)P to PI(3,5)P₂. This inhibition disrupts the delicate balance of phosphoinositides within the cell, leading to two primary consequences:
-
Depletion of PI(3,5)P₂: The lack of PI(3,5)P₂ impairs the processes of lysosome and endosome fission. This leads to an imbalance where fusion events dominate, resulting in the formation of large, swollen vacuoles.[2]
-
Accumulation of PI(3)P: The substrate of PIKfyve, PI(3)P, accumulates on endosomal membranes, further contributing to the disruption of endosomal trafficking.
This profound disruption of the endolysosomal pathway culminates in methuosis, a form of cell death characterized by the overwhelming accumulation of large, phase-lucent vacuoles derived from macropinosomes.[3][4] This process is distinct from apoptosis and necrosis. Furthermore, this compound has been shown to block autophagy by disrupting the fusion of autophagosomes with lysosomes, a process dependent on functional lysosomes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the PIKfyve signaling pathway and the mechanism of its inhibition by this compound.
Quantitative Data Summary
This compound demonstrates high potency in biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|
| Binding Affinity (Kd) | PIKfyve Kinase | 0.47 nM | Kinase Binding Assay | |
Table 2: Cellular and In Vivo Activity of this compound
| Parameter | Cell Line / Model | Value | Assay Type | Reference |
|---|---|---|---|---|
| Antiproliferative IC50 | HeLa (Human Cervical Cancer) | 0.11 µM (110 nM) | CCK8 Cell Viability | |
| Antiproliferative IC50 | MDA-MB-231 (Human Breast Cancer) | 0.23 µM (230 nM) | Cell Viability | |
| Methuosis Induction EC50 | MDA-MB-231 | 17.53 nM | Vacuole Rate Analysis | |
| In Vivo Efficacy | HeLa Xenograft (Mouse) | 61.5% Tumor Growth Inhibition | Xenograft Model | |
| Oral Bioavailability | BALB/c Mice | 70.9% | Pharmacokinetic Study |
| Half-life (t1/2) | BALB/c Mice (Oral) | 5.70 hours | Pharmacokinetic Study | |
Note: While described as "selective", a quantitative kinase selectivity panel for this compound against other kinases is not available in the cited literature.
Key Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and similar compounds.
In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PIKfyve by measuring ADP production, a universal product of kinase reactions.
-
Objective: To determine the in vitro IC50 value of this compound against PIKfyve.
-
Materials:
-
Recombinant full-length human PIKfyve protein
-
Lipid substrate: Phosphatidylinositol 3-phosphate (PI(3)P) and Phosphatidylserine (PS) vesicles
-
This compound (serial dilutions in DMSO, then assay buffer)
-
ATP solution
-
Kinase assay buffer (e.g., HEPES, MgCl₂, BSA, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.
-
Add inhibitor solutions to the wells of the assay plate.
-
Add a solution containing the PIKfyve enzyme and the PI(3)P:PS substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate for 40-60 minutes at 30°C.
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration. Determine the IC50 value using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response).
-
Cellular Methuosis Induction and Viability Assay
This assay assesses the ability of this compound to induce its characteristic phenotype (vacuolation) and measure its effect on cell proliferation.
-
Objective: To determine the EC50 for methuosis induction and the IC50 for antiproliferative activity.
-
Materials:
-
HeLa or MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
CCK-8 (Cell Counting Kit-8) or similar viability reagent
-
Phase-contrast microscope
-
96-well clear-bottom plates (for imaging) and standard 96-well plates (for viability)
-
-
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate cells for the desired time period (e.g., 24-72 hours).
-
Phenotypic Analysis (Methuosis):
-
At specified time points (e.g., 24 hours), examine the cells under a phase-contrast microscope.
-
Capture images of multiple fields for each concentration.
-
Quantify methuosis by determining the percentage of vacuolated cells relative to the total number of cells. The EC50 is the concentration that induces vacuolation in 50% of the cells.
-
-
Viability Analysis (CCK-8):
-
At the end of the incubation period (e.g., 72 hours), add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50.
-
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in vivo.
-
Model:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HeLa cells for subcutaneous implantation
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HeLa cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound orally (p.o.) once daily at a specified dose (e.g., 20 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Control Group: Administer the vehicle only, following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 10-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
This compound is a highly potent and specific inhibitor of PIKfyve kinase. Its mechanism of action is well-defined, involving the direct suppression of PI(3,5)P₂ synthesis, which disrupts endolysosomal homeostasis and induces methuosis in cancer cells. The compound's strong performance in cellular and in vivo models, coupled with its oral bioavailability, establishes it as a valuable chemical probe for studying PIKfyve biology and a promising lead compound for the development of novel anti-cancer therapeutics targeting this pathway. Further investigation into its kinase selectivity profile and the precise molecular events downstream of vacuolation will provide a more complete understanding of its therapeutic potential.
References
- 1. Discovery of Potent and Selective Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve) Inhibitors as Methuosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of PIKfyve Kinase in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a FYVE finger-containing phosphoinositide kinase, is a critical enzyme in the intricate network of cellular signaling.[1] It plays a central role in the regulation of endosomal and lysosomal dynamics, autophagy, and a variety of other cellular processes.[2][3] This technical guide provides an in-depth exploration of the function of PIKfyve kinase, its associated signaling pathways, and the methodologies used to investigate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on this important therapeutic target.
Core Function and Enzymatic Activity
PIKfyve is a dual-specificity kinase, possessing both lipid and protein kinase activity.[4][5] Its primary and most well-characterized function is as a lipid kinase.
Lipid Kinase Activity
PIKfyve is the sole enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its substrate, phosphatidylinositol 3-phosphate (PI(3)P). It catalyzes the phosphorylation of the D-5 position of the inositol ring of PI(3)P. Additionally, PIKfyve can phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 5-phosphate (PI(5)P). The production of these two low-abundance phosphoinositides is crucial for maintaining the identity and function of late endosomes and lysosomes.
Protein Kinase Activity
In addition to its lipid kinase activity, PIKfyve can autophosphorylate and phosphorylate other protein substrates on serine residues. Autophosphorylation of PIKfyve has been shown to inhibit its own lipid kinase activity, suggesting a mechanism of self-regulation.
Key Cellular Functions and Signaling Pathways
The enzymatic activity of PIKfyve is integral to several fundamental cellular processes, primarily revolving around the endolysosomal system.
Endosomal Trafficking and Lysosomal Homeostasis
PIKfyve is a master regulator of endosomal trafficking and lysosomal function. Its product, PI(3,5)P₂, is essential for the fission of vesicles from late endosomes, a critical step in the maturation of endosomes and the recycling of cellular components. Inhibition of PIKfyve activity, either through pharmacological means or genetic knockdown, leads to the formation of enlarged endosomes and cytoplasmic vacuoles. This phenotype is a direct consequence of impaired vesicle fission and disrupted lysosomal homeostasis.
PIKfyve also plays a role in retrograde trafficking from endosomes to the trans-Golgi network (TGN) and in endocytic recycling to the plasma membrane.
Autophagy
Autophagy is a cellular process for the degradation of damaged organelles and long-lived proteins, and it relies on the proper functioning of the endolysosomal system. PIKfyve is implicated in the late stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs. Inhibition of PIKfyve disrupts this fusion process, leading to an accumulation of autophagosomes.
PIKfyve Signaling Pathway
PIKfyve does not act in isolation but is part of a larger regulatory complex. Its activity is modulated by interactions with other proteins, most notably the scaffolding protein Vac14 and the phosphatase Fig4. This complex tightly controls the synthesis and turnover of PI(3,5)P₂. Upstream, PIKfyve can be phosphorylated and regulated by kinases such as AMP-activated protein kinase (AMPK) and Akt/PKB, linking its activity to the metabolic state of the cell. Downstream, the primary effectors of PIKfyve signaling are proteins that bind to its lipid products, PI(3,5)P₂ and PI(5)P, to carry out a variety of cellular functions.
Role in Disease and as a Therapeutic Target
Given its central role in cellular homeostasis, dysregulation of PIKfyve activity is implicated in a number of human diseases, making it an attractive target for drug development.
Cancer
Cancer cells often have a high metabolic rate and are dependent on efficient nutrient recycling through autophagy. By disrupting lysosomal function and autophagy, PIKfyve inhibitors have shown promise in preclinical studies for treating various cancers, including non-Hodgkin lymphoma and glioblastoma.
Neurodegenerative Diseases
Mutations in the PIKfyve complex are linked to neurodegenerative diseases. Paradoxically, PIKfyve inhibitors are being investigated as potential treatments for some neurodegenerative conditions, such as amyotrophic lateral sclerosis (ALS), by potentially clearing protein aggregates.
Infectious Diseases
The endolysosomal pathway is often hijacked by viruses and other pathogens for entry into host cells and replication. PIKfyve inhibitors, such as apilimod, have been shown to block the entry of viruses like Ebola and SARS-CoV-2 into cells, highlighting their potential as broad-spectrum antiviral agents.
Quantitative Data on PIKfyve Inhibitors
A number of small molecule inhibitors targeting PIKfyve have been developed and characterized. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.
| Inhibitor | Target(s) | IC₅₀ (nM) | Reference(s) |
| Apilimod | PIKfyve | ~14 | |
| YM-201636 | PIKfyve, p110α | 33 (PIKfyve), 3,300 (p110α) | |
| APY0201 | PIKfyve | 5.2 | |
| PIKfyve-IN-1 | PIKfyve | 6.9 | |
| PIKfyve-IN-4 | PIKfyve | 0.60 | |
| UNI418 | PIKfyve, PIP5K1C | Not specified for PIKfyve, 60.1 (PIP5K1C) | |
| Vacuolin-1 | PIKfyve | Not specified |
Experimental Protocols
Studying the function of PIKfyve involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of PIKfyve by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant active PIKfyve enzyme
-
PI(3)P:PS substrate
-
Lipid Kinase Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., PIKfyve inhibitors) dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in Lipid Kinase Buffer.
-
In a pre-cooled multi-well plate, add the following in order:
-
Diluted active PIKfyve enzyme
-
PI(3)P:PS substrate
-
Test compound or vehicle (DMSO)
-
-
Initiate the kinase reaction by adding ATP.
-
Shake the plate for 2 minutes and incubate at 30°C for 40-60 minutes.
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Lentiviral-mediated shRNA Knockdown of PIKFYVE
This method uses RNA interference to specifically reduce the expression of PIKfyve in target cells, allowing for the study of its function in a cellular context.
Materials:
-
HEK293T cells for lentivirus production
-
Target cells for knockdown
-
PIKFYVE shRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Culture medium, Polybrene, and selection agent (e.g., puromycin)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells.
-
Co-transfect the PIKFYVE shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant and, if necessary, concentrate the virus.
-
-
Transduction of Target Cells:
-
Seed the target cells.
-
Transduce the cells with the lentiviral supernatant in the presence of Polybrene.
-
-
Selection and Validation:
-
After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Validate the knockdown of PIKfyve expression by quantitative real-time PCR (qRT-PCR) and/or Western blot analysis.
-
Immunofluorescence Staining for PIKfyve and Endosomal Markers
This technique allows for the visualization of PIKfyve and its colocalization with endosomal/lysosomal markers within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-PIKfyve, anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
References
The Role of PIKfyve Inhibition in Endosomal Trafficking: A Technical Guide to PIKfyve-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lipid kinase PIKfyve is a critical regulator of endosomal and lysosomal homeostasis through its synthesis of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[1][2] Inhibition of PIKfyve has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][3] PIKfyve-IN-3 is a potent and selective inhibitor of PIKfyve kinase activity. This technical guide provides an in-depth overview of the role of PIKfyve in endosomal trafficking and the cellular consequences of its inhibition by compounds such as this compound. We detail the molecular mechanisms, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction to PIKfyve and its Role in Endosomal Trafficking
PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the phosphoinositide (PtdIns) signaling pathway.[1] It primarily phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate PtdIns(3,5)P₂, a low-abundance but essential signaling lipid that governs the identity and dynamics of late endosomes and lysosomes. PIKfyve is part of a larger regulatory complex that includes the scaffolding protein VAC14 and the phosphatase FIG4, which work in concert to tightly control the levels of PtdIns(3,5)P₂.
The endosomal pathway is a highly dynamic network of intracellular vesicles responsible for the sorting and transport of internalized cargo, such as nutrients, signaling receptors, and pathogens. Proper endosomal trafficking is vital for a multitude of cellular processes, including signal transduction, nutrient uptake, and protein degradation. PIKfyve activity is essential for several key steps in this pathway:
-
Endosome Maturation: PIKfyve-mediated synthesis of PtdIns(3,5)P₂ is required for the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs). Inhibition of PIKfyve stalls this process, leading to an accumulation of enlarged, dysfunctional endosomes.
-
Lysosome Homeostasis: PIKfyve is critical for the fission of lysosomes, a process necessary for recycling lysosomal components and maintaining a pool of functional lysosomes. Inhibition of PIKfyve leads to the formation of large, swollen vacuoles due to an imbalance favoring lysosome fusion over fission.
-
Retrograde Trafficking: PIKfyve is involved in the retrograde transport of proteins from endosomes to the trans-Golgi network (TGN).
-
Autophagy: PIKfyve plays a role in the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the autophagic degradation pathway.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the PIKfyve kinase domain, thereby preventing the phosphorylation of PtdIns(3)P. This leads to a rapid depletion of cellular PtdIns(3,5)P₂ levels, which in turn disrupts the downstream processes regulated by this lipid. The primary cellular phenotype observed upon treatment with PIKfyve inhibitors like this compound is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.
Quantitative Data on PIKfyve Inhibition
The following tables summarize key quantitative data from studies on various PIKfyve inhibitors, which are expected to be comparable for this compound.
Table 1: Inhibitory Potency of PIKfyve Inhibitors
| Compound | IC₅₀ (nM) | Target | Assay Type | Reference |
| PIKfyve-IN-1 | 6.9 | PIKfyve | In vitro kinase assay | |
| This compound | 0.47 (Kd) | PIKfyve | Binding assay | **** |
| PIKfyve-IN-4 | 0.60 | PIKfyve | In vitro kinase assay | |
| Apilimod | 14 | PIKfyve | In vitro kinase assay | |
| YM-201636 | 33 | PIKfyve | In vitro kinase assay | |
| WX8 | 0.9 (Kd) | PIKFYVE | Binding Assay | |
| SB203580 | 433 ± 42.9 | PIKfyve | In vitro kinase assay | |
| SB202190 | 355 ± 36.2 | PIKfyve | In vitro kinase assay |
Table 2: Cellular Effects of PIKfyve Inhibition
| Inhibitor | Cell Line | Effect | Measurement | Reference |
| Apilimod | B-NHL cell lines | Antiproliferative activity | IC₅₀ of 142 nM | |
| YM201636 | NIH3T3 cells | Modest inhibition of cell growth | 800 nM over 7 days | |
| WX8 | U2OS cells | Reduction in cell proliferation | IC₅₀ determination | |
| Apilimod | C9orf72+/- mice | Lowered NR1 and GLUR6/7 levels | In vivo analysis | |
| YM201636 | Mouse hippocampal neurons | Promoted vacuolation and cell death | In vitro culture |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of PIKfyve inhibitors on endosomal trafficking.
In Vitro PIKfyve Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIKfyve in a cell-free system.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of diluted PIKfyve enzyme to each well and mix gently.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of a PI(3)P and ATP mixture to each well.
-
Incubate the plate at 30°C for 40-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Immunofluorescence Microscopy for Endosome Morphology
This protocol allows for the visualization of endosomal and lysosomal morphology in cells treated with a PIKfyve inhibitor.
Materials:
-
HeLa cells or other suitable cell line
-
Culture medium
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against endosomal/lysosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-4 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
Image the cells using a confocal microscope and analyze the size and morphology of the stained organelles.
Live-Cell Imaging Assay for Endosome Maturation
This assay monitors the kinetics of endosome maturation in real-time.
Materials:
-
Cells stably expressing fluorescently tagged Rab proteins (e.g., mApple-Rab5 and GFP-Rab7)
-
Live-cell imaging medium
-
This compound
-
Time-lapse confocal or widefield microscope with an environmental chamber
Procedure:
-
Plate the cells in a glass-bottom imaging dish.
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish in the microscope's environmental chamber (37°C, 5% CO₂).
-
Acquire baseline time-lapse images of the cells.
-
Add this compound to the dish and continue time-lapse imaging.
-
Monitor the conversion of Rab5-positive early endosomes to Rab7-positive late endosomes over time.
-
Analyze the kinetics of Rab conversion and the morphology of the endosomes.
Visualizing the Core Concepts
The following diagrams illustrate the key signaling pathways and experimental workflows related to PIKfyve and its inhibition.
Caption: PIKfyve signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
PIKfyve is a master regulator of the endolysosomal system, and its inhibition by small molecules like this compound has profound effects on cellular trafficking pathways. The characteristic formation of large cytoplasmic vacuoles upon PIKfyve inhibition underscores its critical role in maintaining the dynamic balance of endosome maturation and lysosome fission. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to investigate the multifaceted roles of PIKfyve and to explore the therapeutic potential of its inhibitors. Further research into the precise molecular effectors of PtdIns(3,5)P₂ and the long-term cellular consequences of PIKfyve inhibition will be crucial for the successful clinical translation of this promising class of drugs.
References
An In-depth Technical Guide on PIKfyve-IN-3 and PtdIns(3,5)P2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipid kinase PIKfyve, its product phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), and the inhibitory effects of PIKfyve-IN-3. This document details the critical role of the PIKfyve signaling pathway in cellular homeostasis and the mechanism by which its inhibition can be leveraged for therapeutic and research applications.
Introduction: The PIKfyve/PtdIns(3,5)P2 Signaling Axis
Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a low-abundance but crucial signaling phosphoinositide in eukaryotic cells.[1][2] It plays a pivotal role in regulating endosomal and lysosomal trafficking, maintaining ion homeostasis, and participating in autophagic processes.[1][3][4] The primary enzyme responsible for the synthesis of PtdIns(3,5)P2 is the phosphoinositide kinase PIKfyve (also known as PIP5K3).
PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) at the 5-position of the inositol ring, yielding PtdIns(3,5)P2. This enzymatic activity is tightly regulated within a protein complex that includes the scaffolding protein VAC14 and the phosphatase FIG4 (SAC3), which dephosphorylates PtdIns(3,5)P2 back to PtdIns(3)P. This dynamic interplay ensures precise spatial and temporal control over PtdIns(3,5)P2 levels, which is essential for normal cellular function.
Disruption of PIKfyve activity, either through genetic mutation or pharmacological inhibition, leads to a depletion of PtdIns(3,5)P2. This has profound cellular consequences, most notably the formation of large cytoplasmic vacuoles due to defects in lysosome fission and reformation. Given its critical role in cellular trafficking and homeostasis, PIKfyve has emerged as a promising therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.
This compound: A Potent Inhibitor of PtdIns(3,5)P2 Synthesis
A variety of small molecule inhibitors targeting PIKfyve have been developed, including the well-characterized compounds apilimod and YM201636. This compound is another such potent inhibitor. These inhibitors typically act by competing with ATP for binding to the kinase domain of PIKfyve, thereby blocking its catalytic activity.
The inhibition of PIKfyve by these molecules leads to a rapid decrease in cellular PtdIns(3,5)P2 levels and a concurrent accumulation of its substrate, PtdIns(3)P. This precise modulation of phosphoinositide levels makes PIKfyve inhibitors invaluable tools for dissecting the cellular functions of PtdIns(3,5)P2 and for exploring therapeutic strategies based on the disruption of endolysosomal pathways.
Data Presentation: Quantitative Inhibitor Data
The following table summarizes key quantitative data for this compound and other notable PIKfyve inhibitors for comparative purposes.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | PIKfyve | Kinase Assay | - | 0.47 | |
| This compound | MDA-MB-231 cells | Antiproliferative | 110 | - | |
| Apilimod | PIKfyve | Kinase Assay | ~14 | - | |
| YM201636 | PIKfyve | Kinase Assay | 33 | - | |
| APY0201 | PIKfyve | Kinase Assay | 5.2 | - | |
| WX8 | PIKfyve | Binding Assay | - | 0.9 |
Signaling Pathway and Experimental Workflow Visualization
PIKfyve Signaling Pathway and Inhibition
The following diagram illustrates the synthesis of PtdIns(3,5)P2 by the PIKfyve complex and the mechanism of its inhibition by this compound.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PIKfyve-IN-3 on Lysosomal Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PIKfyve-IN-3, a potent inhibitor of the phosphoinositide kinase PIKfyve, on lysosomal homeostasis. While direct quantitative data for this compound's effects on specific lysosomal parameters are not extensively available in public literature, this document extrapolates its expected impact based on the well-documented effects of other potent PIKfyve inhibitors. This guide synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to PIKfyve and Its Role in Lysosomal Homeostasis
PIKfyve is a crucial lipid kinase that plays a pivotal role in the endolysosomal system.[1][2] Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[3] This signaling lipid is essential for regulating the identity and function of endosomes and lysosomes, impacting processes such as membrane trafficking, lysosome fission and fusion, and autophagy.[3][4]
Inhibition of PIKfyve disrupts the delicate balance of lysosomal homeostasis, leading to a series of distinct cellular phenotypes. The most prominent of these is the formation of large cytoplasmic vacuoles, which are identified as swollen late endosomes and lysosomes. This vacuolization is primarily attributed to an impairment of lysosomal fission, leading to an imbalance that favors lysosome fusion and coalescence. Consequently, the number of individual lysosomes decreases while their average volume increases. Furthermore, PIKfyve inhibition has been shown to impair autophagic flux, the dynamic process of autophagy, by hindering the fusion of autophagosomes with lysosomes.
This compound: A Potent Inhibitor
This compound has been identified as a potent inhibitor of PIKfyve kinase. While comprehensive data on its direct effects on lysosomal parameters are limited, its high affinity and biological activity suggest it will induce the characteristic phenotypes associated with PIKfyve inhibition.
Quantitative Data for this compound and Other Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized PIKfyve inhibitors to provide a comparative context.
| Inhibitor | Parameter | Value | Cell Line/System | Reference |
| This compound | Kd (PIKfyve) | 0.47 nM | In vitro | |
| This compound | Antiproliferative IC50 | 0.11 µM | MDA-MB-231 | MedChemExpress |
| Apilimod | IC50 (PIKfyve) | 14 nM | In vitro | Selleck Chemicals |
| YM-201636 | IC50 (PIKfyve) | 33 nM | In vitro | Selleck Chemicals |
| WX8 | Kd (PIKfyve) | 0.9 nM | In vitro |
| Inhibitor | Effect on Lysosomal Morphology | Quantitative Measurement | Cell Line | Reference |
| Apilimod | Increased lysosomal volume | ~3-fold increase in average lysosome volume after 1 hour | RAW macrophages | |
| Apilimod | Decreased lysosome number | ~50% decrease in the number of lysosomes per cell after 1 hour | RAW macrophages | |
| YM-201636 | Increased size of LAMP1-positive organelles | Significant increase in size | Primary hippocampal neurons | |
| YM-201636 | Decreased number of LAMP1-positive organelles | Significant decrease in number | Primary hippocampal neurons |
| Inhibitor | Effect on Lysosomal Function | Quantitative Measurement | Cell Line | Reference |
| Apilimod | No significant change in lysosomal pH | pH maintained around 5.3 | RAW264.7 cells | |
| WX8 | No significant change in lysosomal pH | pH maintained around 5.3 | RAW264.7 cells | |
| YM-201636 | Reduced degradation of DQ-BSA | 27% decrease in intensity of DQ-BSA positive vesicles | Primary hippocampal neurons | |
| Apilimod & YM-201636 | Reduced Cathepsin S and B activity | Significant reduction in activity | Dendritic cells | |
| Apilimod | Increased LC3-II levels (indicating blocked autophagic flux) | Level comparable to Concanamycin A treatment | PC-3 cells |
Core Signaling Pathways and Mechanisms of Action
The inhibition of PIKfyve by this compound is expected to trigger a cascade of events that disrupt lysosomal homeostasis. The following diagrams, generated using the DOT language, illustrate these pathways and mechanisms.
Caption: PIKfyve signaling pathway and its inhibition by this compound.
Caption: Logical flow of events leading to vacuole formation upon PIKfyve inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on lysosomal homeostasis.
Assessment of Lysosomal Morphology and Vacuolization (LysoTracker Staining)
This protocol describes the use of LysoTracker, a fluorescent dye that accumulates in acidic organelles, to visualize and quantify changes in lysosomal morphology.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, RAW264.7)
-
Glass-bottom dishes or coverslips
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LysoTracker Red DND-99 (or other variant)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 1-4 hours).
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker Red in pre-warmed complete culture medium (typically 50-75 nM).
-
Remove the medium from the cells and add the LysoTracker-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the live cells using a fluorescence microscope. Capture both bright-field and fluorescence images.
-
Quantification:
-
Visually score the percentage of cells exhibiting enlarged vacuoles.
-
Using image analysis software (e.g., ImageJ), quantify the number and average area/volume of LysoTracker-positive puncta per cell.
-
Caption: Experimental workflow for assessing lysosomal morphology.
Measurement of Lysosomal Cathepsin B Activity
This protocol details a fluorometric assay to measure the activity of cathepsin B, a key lysosomal protease.
Materials:
-
Cell line of interest
-
This compound
-
Cathepsin B Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic substrate like Z-RR-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound and vehicle control for the desired time.
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5-10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.
-
Add reaction buffer to each well.
-
Initiate the reaction by adding the cathepsin B fluorogenic substrate.
-
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at multiple time points or as an endpoint reading.
-
Data Analysis: Calculate the cathepsin B activity, often expressed as relative fluorescence units (RFU) per microgram of protein.
Monitoring Autophagic Flux by LC3-II Western Blotting
This protocol is used to assess the impact of this compound on the degradation of autophagosomes by measuring the levels of LC3-II.
Materials:
-
Cell line of interest
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Experimental Groups: Set up four treatment groups:
-
Vehicle control
-
This compound
-
Vehicle control + Lysosomal inhibitor
-
This compound + Lysosomal inhibitor
-
-
Treatment: Treat cells with this compound for the desired duration. For the last 2-4 hours of the experiment, add the lysosomal inhibitor to the designated groups.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence of the lysosomal inhibitor between the this compound treated and control groups. An increase in the LC3-II level upon this compound treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates a blockage in autophagic flux.
Conclusion
This compound is a potent inhibitor of PIKfyve kinase. Based on the extensive evidence from other potent PIKfyve inhibitors, it is anticipated that this compound will significantly disrupt lysosomal homeostasis. The primary effects are expected to be the induction of large cytoplasmic vacuoles due to impaired lysosomal fission, a decrease in the number of individual lysosomes, and a blockage of autophagic flux. While direct quantitative data for these specific effects of this compound are yet to be fully elucidated in the public domain, the provided experimental protocols offer a robust framework for researchers to investigate and quantify these impacts. Further studies are warranted to precisely characterize the dose- and time-dependent effects of this compound on the various facets of lysosomal function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of PIKfyve-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIKfyve-IN-3 is a potent and selective small molecule inhibitor of the phosphoinositide kinase, PIKfyve. This lipid kinase plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis through the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve by this compound leads to a cascade of cellular events, including the disruption of endolysosomal function, induction of cytoplasmic vacuolation, and modulation of autophagy. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation and downstream analysis, and visual representations of the key signaling pathways and experimental workflows.
Primary Cellular Target: PIKfyve Kinase
The primary and direct cellular target of this compound is the lipid kinase PIKfyve. This compound exhibits high-affinity binding to the ATP-binding pocket of the kinase, effectively inhibiting its catalytic activity.
Quantitative Binding and Inhibitory Activity
The potency of this compound against its primary target has been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 0.47 nM | In vitro kinase binding assay | [1][2][3][4][5] |
| IC₅₀ (Enzymatic) | Not explicitly reported for this compound, but other potent PIKfyve inhibitors show low nanomolar IC₅₀ values. | In vitro kinase assay | |
| Cellular Target Engagement | Potent inhibition observed in cellular assays at nanomolar concentrations. | NanoBRET Target Engagement Assay |
Downstream Cellular Effects and Indirect Targets
Inhibition of PIKfyve's enzymatic activity by this compound triggers a series of downstream cellular consequences, affecting various organelles and signaling pathways. These can be considered indirect targets or effects of the compound.
Disruption of Phosphoinositide Metabolism
The most immediate consequence of PIKfyve inhibition is the altered metabolism of phosphoinositides, specifically the depletion of PtdIns(3,5)P₂.
| Cellular Consequence | Description | Method of Detection |
| Decreased PtdIns(3,5)P₂ Levels | Inhibition of PIKfyve blocks the phosphorylation of PtdIns3P to PtdIns(3,5)P₂, leading to a rapid decrease in cellular PtdIns(3,5)P₂ levels. | HPLC-MS, Lipidomics |
| Accumulation of PtdIns3P | The substrate of PIKfyve, PtdIns3P, may accumulate due to the blockage of its conversion to PtdIns(3,5)P₂. | HPLC-MS, Lipidomics |
Perturbation of Endolysosomal Homeostasis
PtdIns(3,5)P₂ is essential for the proper functioning of the endolysosomal system. Its depletion leads to significant morphological and functional changes.
| Cellular Consequence | Description | Method of Detection |
| Cytoplasmic Vacuolation | Cells treated with PIKfyve inhibitors, including this compound, develop large, phase-lucent cytoplasmic vacuoles derived from late endosomes and lysosomes. | Phase-contrast microscopy, Electron microscopy |
| Enlarged Endosomes and Lysosomes | The vacuoles represent swollen endolysosomal compartments due to defects in membrane fission and trafficking. | Immunofluorescence microscopy (LAMP1, CD63 staining), Electron microscopy |
| Impaired Lysosomal Function | The disruption of lysosomal morphology and ion homeostasis can lead to impaired degradative capacity. | Lysosomal enzyme activity assays, Autophagy flux assays |
| Lysosomal Membrane Permeabilization | Prolonged or high-dose treatment can lead to lysosomal membrane damage. | Galectin-3 puncta formation assay |
Modulation of Autophagy
PIKfyve and PtdIns(3,5)P₂ are critical for the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.
| Cellular Consequence | Description | Method of Detection |
| Autophagy Blockade | Inhibition of PIKfyve impairs the maturation of autophagosomes into autolysosomes, leading to an accumulation of autophagosomes. | Western blot (LC3-II/LC3-I ratio, p62 levels), Immunofluorescence (LC3 puncta) |
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
Caption: this compound inhibits the PIKfyve-mediated synthesis of PtdIns(3,5)P₂.
Experimental Workflow for Target Validation
Caption: A logical workflow for the validation of PIKfyve as the cellular target of this compound.
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a generic potent PIKfyve inhibitor and can be used to determine the IC₅₀ value of this compound.
Materials:
-
Recombinant human PIKfyve enzyme
-
This compound
-
PtdIns3P substrate (e.g., in a vesicle preparation with phosphatidylserine)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of ≤1%.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control (DMSO).
-
Add 2.5 µL of PIKfyve enzyme diluted in kinase buffer to each well.
-
Gently mix and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing PtdIns3P substrate and ATP in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable data analysis software.
Cellular Target Engagement using NanoBRET™ Assay
This assay confirms the binding of this compound to PIKfyve in living cells.
Materials:
-
HEK293 cells
-
PIKfyve-NanoLuc® fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the PIKfyve-NanoLuc® fusion vector and plate in a 96-well plate.
-
After 24 hours, replace the medium with Opti-MEM®.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the cells at the recommended concentration.
-
Add the this compound dilutions to the wells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio and plot the data to determine the cellular IC₅₀ value.
Quantification of PtdIns(3,5)P₂ by HPLC-MS
This protocol provides a general workflow for the analysis of phosphoinositides from cell lysates.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Internal standards for phosphoinositides
-
Solvents: Chloroform, Methanol, HCl, Water
-
Derivatization agent (optional, e.g., TMS-diazomethane)
-
HPLC system with a suitable column for lipid separation
-
Mass spectrometer
Procedure:
-
Lipid Extraction:
-
Harvest and pellet the cells.
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction using a chloroform/methanol/water solvent system. The aqueous phase should be acidified to ensure efficient extraction of polyphosphoinositides.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film and derivatize the phosphate groups, for example, by methylation using TMS-diazomethane.
-
-
HPLC Separation:
-
Reconstitute the derivatized or underivatized lipid extract in a suitable solvent.
-
Inject the sample onto an HPLC system equipped with a column suitable for phosphoinositide separation (e.g., a silica-based normal-phase column).
-
Elute the lipids using a gradient of appropriate mobile phases.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer operating in a mode suitable for lipid analysis (e.g., negative ion mode electrospray ionization).
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify PtdIns(3,5)P₂ and other phosphoinositides based on their specific precursor and fragment ion masses.
-
-
Data Analysis:
-
Quantify the amount of PtdIns(3,5)P₂ in each sample by comparing its peak area to that of the internal standard.
-
Immunofluorescence Staining for Galectin-3 Puncta
This assay detects lysosomal membrane permeabilization, a potential downstream effect of prolonged PIKfyve inhibition.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify the formation of Galectin-3 puncta using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for elucidating the complex cellular functions of PIKfyve. Its high potency and likely selectivity make it a precise instrument for probing the roles of PtdIns(3,5)P₂ in endolysosomal trafficking, autophagy, and other cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the on-target effects of this compound and its impact on cellular physiology. Further studies, including comprehensive kinome-wide selectivity profiling and unbiased proteomics, will be beneficial to fully characterize the cellular interactome of this compound and uncover any potential off-target activities.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of PIKfyve-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PIKfyve-IN-3, a potent inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). This document details its binding affinity, compares it with other known PIKfyve inhibitors, and provides detailed experimental protocols for researchers to conduct their own binding and kinetic analyses.
Introduction to PIKfyve
PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal trafficking and lysosomal homeostasis.[1][2] Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][3] This lipid messenger is vital for a multitude of cellular processes, including endosome maturation, lysosome fission, and autophagy.[4] Inhibition of PIKfyve disrupts these pathways, leading to the formation of large cytoplasmic vacuoles and interference with cellular degradation and recycling mechanisms. This has made PIKfyve an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders.
This compound: A Potent and Orally Active Inhibitor
This compound has emerged as a highly potent and selective inhibitor of PIKfyve kinase. Its remarkable interaction with the kinase makes it a valuable tool for studying PIKfyve function and a promising candidate for therapeutic development.
Binding Affinity and Kinetics
Quantitative analysis has demonstrated a high-affinity interaction between this compound and its target. The binding affinity is commonly expressed by the dissociation constant (Kd), which represents the concentration of the inhibitor required to occupy 50% of the target protein at equilibrium. A lower Kd value signifies a higher binding affinity.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Kd | 0.47 nM |
This sub-nanomolar binding affinity indicates a very strong and stable interaction between this compound and the PIKfyve kinase.
Comparative Analysis with Other PIKfyve Inhibitors
To provide context for the potency of this compound, the following table summarizes the binding affinities and inhibitory concentrations of other well-characterized PIKfyve inhibitors.
Table 2: Comparative Binding Data of PIKfyve Inhibitors
| Inhibitor | Kd | IC50 | Reference |
| This compound | 0.47 nM | - | |
| Apilimod | - | 14 nM | |
| YM201636 | - | 33 nM | |
| WX8 | 0.9 nM | - |
IC50 (Half-maximal inhibitory concentration) values are dependent on assay conditions, particularly ATP concentration.
Signaling Pathway and Mechanism of Action
PIKfyve is a central node in the phosphoinositide signaling pathway, which governs intracellular membrane trafficking. The inhibition of PIKfyve by compounds like this compound has profound effects on these cellular processes.
PIKfyve Signaling Pathway
The following diagram illustrates the core PIKfyve signaling pathway and the point of inhibition by this compound.
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the kinase activity of PIKfyve. By binding to the kinase, it prevents the phosphorylation of PI(3)P to PI(3,5)P2. This depletion of PI(3,5)P2 disrupts the signaling cascades that are dependent on this lipid messenger, leading to the characteristic cellular phenotypes of PIKfyve inhibition, such as the formation of enlarged endosomes and lysosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the binding affinity and kinetics of PIKfyve inhibitors.
In Vitro PIKfyve Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This can be used to determine the IC50 value of an inhibitor.
Experimental Workflow:
Caption: Workflow for the in vitro PIKfyve ADP-Glo™ kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the PI(3)P:PS substrate solution by sonicating a mixture of phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylserine (PS) in kinase buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in kinase buffer.
-
Prepare the ATP solution in kinase buffer at a concentration close to the Km of ATP for PIKfyve.
-
-
Assay Procedure:
-
In a 384-well white plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 2.5 µL of diluted PIKfyve enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the PI(3)P:PS substrate and ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET is a robust method to measure the direct binding of an inhibitor to a target protein in a homogeneous format.
Logical Relationship for TR-FRET Assay:
Caption: Principle of the competitive TR-FRET binding assay for PIKfyve inhibitors.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.005% Tween-20).
-
Label purified PIKfyve with a Europium (Eu) cryptate donor fluorophore according to the manufacturer's instructions.
-
Use a fluorescently labeled ATP-competitive tracer that binds to the PIKfyve active site as the acceptor.
-
Prepare serial dilutions of this compound in binding buffer containing DMSO.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add 2 µL of the diluted this compound or vehicle control.
-
Add 4 µL of the Eu-labeled PIKfyve to each well.
-
Add 4 µL of the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that can be used to determine the on-rate (kon) and off-rate (koff) of inhibitor binding, providing a more detailed understanding of the binding kinetics.
Generalized Protocol:
-
Immobilization of PIKfyve:
-
Covalently immobilize purified PIKfyve onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in a running buffer over the sensor surface.
-
Monitor the association phase in real-time.
-
Switch to running buffer alone and monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
Calculate the dissociation constant (Kd) from the ratio of koff/kon.
-
Conclusion
This compound is a highly potent inhibitor of PIKfyve with sub-nanomolar binding affinity. This technical guide provides the fundamental data and detailed experimental protocols necessary for researchers to further investigate the binding characteristics and kinetics of this and other PIKfyve inhibitors. The provided methodologies for ADP-Glo, TR-FRET, and SPR offer a robust toolkit for the comprehensive characterization of small molecule interactions with PIKfyve, facilitating further drug discovery and development efforts targeting this important kinase.
References
The Role of PIKfyve Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's disease (AD), Amyotrophic Lateral sclerosis (ALS), and tauopathies, are characterized by the progressive loss of neuronal function and the accumulation of misfolded protein aggregates. Recent research has identified PIKfyve, a lipid kinase crucial for regulating the endolysosomal pathway, as a promising therapeutic target. This technical guide provides an in-depth overview of the preclinical evidence for PIKfyve inhibitors, such as PIKfyve-IN-3, apilimod, and YM201636, in various neurodegenerative disease models. We will explore the mechanism of action, summarize key quantitative data, detail experimental methodologies, and visualize the implicated signaling pathways.
Introduction to PIKfyve and Its Role in Neuronal Homeostasis
PIKfyve, a FYVE finger-containing phosphoinositide kinase, plays a critical role in cellular trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This conversion is essential for the maturation of endosomes and lysosomes, and for the regulation of autophagy.[1] In neurons, the endolysosomal pathway is vital for the clearance of misfolded proteins, and its dysregulation is a common feature of many neurodegenerative disorders.
Interestingly, while genetic loss-of-function mutations in the PIKfyve complex are linked to neurodegenerative conditions like Charcot-Marie-Tooth disease, pharmacological inhibition of PIKfyve has shown paradoxical therapeutic benefits in models of AD, ALS, and other proteinopathies.[3][4] This suggests that a partial and controlled inhibition of PIKfyve activity can modulate the endolysosomal system in a manner that is beneficial for clearing pathological protein aggregates.
Mechanism of Action of PIKfyve Inhibitors in Neurodegeneration
The therapeutic effects of PIKfyve inhibitors in neurodegenerative disease models are primarily attributed to their ability to modulate the endolysosomal pathway, leading to enhanced clearance of aggregation-prone proteins. Two main mechanisms have been proposed:
-
Reduced Lysosomal Trafficking of Protein Seeds: In the context of tauopathies, inhibition of PIKfyve has been shown to decrease the trafficking of tau seeds to lysosomes. This is significant because lysosomes are thought to be a site where tau seeds can be processed and released into the cytoplasm to seed further aggregation. By preventing their delivery to the lysosome, PIKfyve inhibitors can halt this key step in the propagation of tau pathology.
-
Enhanced Exocytosis of Misfolded Proteins: In models of ALS, PIKfyve inhibition promotes an unconventional protein clearance pathway involving the exocytosis of aggregation-prone proteins like TDP-43 and dipeptide repeat proteins (DPRs). By blocking the fusion of autophagosomes and multivesicular bodies (MVBs) with lysosomes, PIKfyve inhibitors lead to the secretion of these toxic proteins from the neuron, thereby reducing their intracellular accumulation and mitigating neurotoxicity.
Quantitative Data for PIKfyve Inhibitors
The following tables summarize the key quantitative data for various PIKfyve inhibitors from preclinical studies.
Table 1: Potency of PIKfyve Inhibitors against PIKfyve Kinase
| Compound | Assay Type | Value | Reference(s) |
| This compound | Kd | 0.47 nM | |
| Apilimod | IC50 | 14 nM | |
| YM201636 | IC50 | 33 nM |
Table 2: Efficacy of PIKfyve Inhibitors in Neurodegenerative Disease Models
| Compound | Disease Model | Assay | Endpoint | IC50/Effective Concentration | Reference(s) |
| YM201636 | Tauopathy (K18 PFFs) | Tau Aggregation | Reduction of seeded tau aggregates | 46 nM | |
| YM201636 | Tauopathy (AD PHFs) | Tau Aggregation | Reduction of aggregated tau | 67 nM | |
| Apilimod | Tauopathy (K18 PFFs) | Tau Aggregation | Reduction of seeded tau aggregation | 1 nM | |
| Apilimod | C9ORF72 ALS iPSC-derived Motor Neurons | Motor Neuron Survival | Increased survival | Not specified | |
| YM201636 | C9ORF72 ALS iPSC-derived Motor Neurons | Motor Neuron Survival | Increased survival | Not specified |
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of PIKfyve inhibitors in neurodegenerative disease models.
Tau Seeding Aggregation Assay in Primary Neurons
This assay is used to assess the ability of PIKfyve inhibitors to prevent the propagation of tau pathology.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 mouse brains and cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Tau Seed Preparation: Recombinant tau protein (e.g., K18 fragment) is fibrillized in vitro to generate pre-formed fibrils (PFFs). Alternatively, paired helical filaments (PHFs) can be isolated from the brains of AD patients.
-
Treatment and Seeding: Neurons are pre-treated with various concentrations of the PIKfyve inhibitor (e.g., YM201636, apilimod) or vehicle (DMSO) for a specified period (e.g., 1 hour). Subsequently, the neurons are exposed to a defined concentration of tau seeds (e.g., 50 nM K18 PFFs) for an extended period (e.g., 9 days) to induce tau aggregation.
-
Quantification of Tau Aggregation: After the incubation period, cells are fixed and permeabilized. Aggregated tau is detected by immunofluorescence using an antibody specific for aggregated tau (e.g., T49). The amount of aggregated tau is quantified by imaging and subsequent analysis of the fluorescent signal. Cell viability can be assessed using assays like CellTiter-Glo.
iPSC-Derived Motor Neuron (iMN) Survival Assay
This assay evaluates the neuroprotective effects of PIKfyve inhibitors in a human cell-based model of ALS.
-
iPSC Culture and Differentiation: Induced pluripotent stem cells (iPSCs) from ALS patients (e.g., carrying the C9ORF72 repeat expansion) and healthy controls are maintained in mTeSR medium. Differentiation into motor neurons is induced using a combination of small molecules, including retinoic acid and purmorphamine.
-
Compound Treatment: Differentiated iMNs are treated with the PIKfyve inhibitor or vehicle. The treatment duration can be several weeks to assess long-term survival effects.
-
Survival Assessment: The survival of iMNs is monitored over time using longitudinal imaging. The number of surviving neurons (often identified by a fluorescent reporter like Hb9::RFP) is quantified at regular intervals.
-
Pathology Assessment: At the end of the experiment, cells can be fixed and stained for pathological markers such as phosphorylated TDP-43 to assess the effect of the inhibitor on protein aggregation.
Measurement of Cellular PI(3,5)P2 Levels
This assay is used to confirm the on-target effect of PIKfyve inhibitors.
-
Metabolic Labeling and Lipid Extraction: Cells (e.g., HeLa cells) are metabolically labeled with [3H]inositol for 72 hours. Following treatment with the PIKfyve inhibitor, lipids are extracted from the cells.
-
HPLC Analysis: The extracted lipids are deacylated and analyzed by high-performance liquid chromatography (HPLC) to separate the different phosphoinositide species.
-
Quantification: The amount of each phosphoinositide, including PI(3,5)P2 and its precursor PI(3)P, is quantified by measuring the radioactivity in the corresponding HPLC fractions. A decrease in PI(3,5)P2 levels and a concomitant increase in PI(3)P levels are indicative of PIKfyve inhibition.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to PIKfyve inhibition in neurodegenerative disease models.
Caption: Core PIKfyve signaling pathway and its inhibition.
Caption: PIKfyve inhibition blocks tau seed trafficking.
Caption: PIKfyve inhibition promotes exocytosis in ALS.
Conclusion and Future Directions
The inhibition of PIKfyve presents a novel and promising therapeutic strategy for a range of neurodegenerative diseases. By modulating the endolysosomal pathway, PIKfyve inhibitors can reduce the propagation of tau pathology and enhance the clearance of other toxic protein aggregates, such as those implicated in ALS. The quantitative data from preclinical models are encouraging and support the further development of specific and potent PIKfyve inhibitors like this compound.
Future research should focus on elucidating the precise molecular mechanisms that differentiate the pathological consequences of genetic PIKfyve deficiency from the therapeutic effects of its pharmacological inhibition. Furthermore, long-term in vivo studies are necessary to fully evaluate the safety and efficacy of this therapeutic approach. The development of brain-penetrant PIKfyve inhibitors with optimal pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation to the clinic. The ongoing clinical trials with apilimod for ALS will provide valuable insights into the therapeutic potential of PIKfyve inhibition in human neurodegenerative diseases.
References
- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
PIKfyve-IN-3: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its inhibition disrupts fundamental cellular processes such as endosomal trafficking and lysosomal homeostasis, leading to cancer cell death. This technical guide provides an in-depth overview of PIKfyve-IN-3 and the broader class of PIKfyve inhibitors for cancer research applications. It consolidates key preclinical data, details essential experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction to PIKfyve Inhibition in Cancer
PIKfyve, a phosphoinositide kinase, plays a critical role in cellular function by synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These molecules are essential for regulating the endosome-lysosome-autophagy axis.[3] Inhibition of PIKfyve disrupts these pathways, causing cytoplasmic vacuolation and inducing non-apoptotic cell death, particularly in cancer cells that are highly dependent on autophagy for survival and proliferation.[4] This unique mechanism of action makes PIKfyve an attractive target for cancer therapy. Several small molecule inhibitors, including this compound, apilimod, and YM201636, have shown promise in preclinical studies across various cancer types such as B-cell non-Hodgkin lymphoma, pancreatic cancer, melanoma, and prostate cancer.
Mechanism of Action of PIKfyve Inhibitors
PIKfyve inhibitors, such as this compound, act by blocking the kinase activity of PIKfyve. This halts the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to PI(3,5)P2. The depletion of PI(3,5)P2 leads to a cascade of cellular events:
-
Disruption of Lysosomal Homeostasis : Inhibition of PIKfyve leads to enlarged endosomes and lysosomes due to impaired fission and fusion events.
-
Impaired Autophagy : The formation of autolysosomes, a critical step in the autophagy process, is blocked, leading to an accumulation of autophagosomes.
-
Induction of Cell Death : In cancer cells that are "addicted" to autophagy for nutrient recycling and survival, the disruption of this process leads to cell death.
Quantitative Data on PIKfyve Inhibitors
The following tables summarize the available quantitative data for various PIKfyve inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| YM201636 | Non-Small Cell Lung Cancer | Calu1 | 15.03 (72h) | |
| YM201636 | Non-Small Cell Lung Cancer | HCC827 | 11.07 (72h) | |
| YM201636 | Non-Small Cell Lung Cancer | H1299 | 74.95 (72h) | |
| WX8 | Melanoma | A375 | Not specified, but noted to be 100x more lethal than hydroxychloroquine | |
| PIK5-12d (PROTAC) | Prostate Cancer | VCaP | 0.5223 |
| Inhibitor | Target Kinase | Kd (nM) | Reference |
| This compound | PIKfyve | 0.47 | |
| WX8 | PIKFYVE | 0.9 | |
| WX8 | PIP4K2C | 340 |
Signaling Pathways
The inhibition of PIKfyve impacts several critical signaling pathways within cancer cells.
Recent studies have also revealed a synthetic lethal relationship between PIKfyve inhibition and the KRAS-MAPK signaling pathway in pancreatic ductal adenocarcinoma (PDAC). Inhibition of PIKfyve forces PDAC cells to upregulate de novo lipid synthesis, a process driven by the KRAS-MAPK pathway. Concurrently targeting both PIKfyve and KRAS-MAPK has shown to be effective in preclinical models.
References
- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve enzyme is target to ‘starve’ pancreatic cancer cells | BioWorld [bioworld.com]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PIKfyve-IN-3: A Potent Tool for the Interrogation of Lipid Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a crucial lipid kinase that plays a central role in the regulation of intracellular membrane trafficking and cellular homeostasis. By catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), PIKfyve governs the identity and function of endosomes and lysosomes. Its inhibition has profound effects on cellular processes such as endosomal sorting, autophagy, and mTOR signaling, making it a compelling target for both basic research and therapeutic development. This technical guide provides a comprehensive overview of PIKfyve-IN-3, a highly potent and selective inhibitor of PIKfyve, as a tool for studying this important lipid kinase.
This compound: A Potent and Selective Inhibitor
This compound, also known as compound L22, is a small molecule inhibitor that has demonstrated remarkable potency and selectivity for PIKfyve kinase.[1][2] Its high affinity and oral activity make it a valuable tool for both in vitro and in vivo studies.[1][2]
Quantitative Data for this compound and Other Select Inhibitors
For comparative purposes, the following table summarizes the potency and selectivity of this compound alongside other well-characterized PIKfyve inhibitors.
| Inhibitor | Target Kinase | Kd (nM) | IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound (L22) | PIKfyve | 0.47 | N/A | Highly potent interaction with PIKfyve kinase. | [1] |
| Apilimod | PIKfyve | N/A | ~14 | Highly selective across the kinome. | |
| YM201636 | PIKfyve | N/A | 33 | Selective over several lipid kinase family members. |
Note: N/A indicates that the data was not available in the reviewed literature. The Kd value for this compound indicates a very strong binding affinity.
Mechanism of Action and Cellular Consequences of PIKfyve Inhibition
PIKfyve is the sole enzyme responsible for the synthesis of PI(3,5)P2 from its precursor, phosphatidylinositol 3-phosphate (PI(3)P). PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve by compounds like this compound leads to a depletion of cellular PI(3,5)P2 levels, resulting in a cascade of cellular events.
The most prominent cellular phenotype observed upon PIKfyve inhibition is the formation of large cytoplasmic vacuoles. These vacuoles are derived from swollen late endosomes and lysosomes that are unable to undergo fission. This disruption of endolysosomal homeostasis has significant downstream consequences for several key cellular pathways.
PIKfyve Signaling Pathways
The following diagram illustrates the central role of PIKfyve in cellular signaling and the consequences of its inhibition.
Caption: PIKfyve phosphorylates PI(3)P to produce PI(3,5)P2, a key regulator of endosomal trafficking. This compound inhibits this process, leading to cytoplasmic vacuolation, autophagy blockade, and dysregulation of mTOR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of PIKfyve inhibitors like this compound.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of PIKfyve by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate solution (Phosphatidylinositol-3-phosphate and Phosphatidylserine)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the PIKfyve enzyme, PI(3)P:PS substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PIKfyve kinase assay using the ADP-Glo™ format.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of PIKfyve inhibition on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunofluorescence Assay for Lysosomal Damage (Galectin-3 Puncta Formation)
This assay visualizes lysosomal membrane permeabilization, a consequence of the severe vacuolation induced by PIKfyve inhibition.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time to induce vacuolation.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-Galectin-3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. The formation of distinct Galectin-3 puncta indicates lysosomal damage.
Conclusion
This compound is a powerful and selective chemical probe for the study of PIKfyve kinase. Its high potency allows for the effective interrogation of PIKfyve's role in a multitude of cellular processes. The detailed protocols and background information provided in this guide are intended to equip researchers with the necessary tools to utilize this compound and other inhibitors to further unravel the complexities of lipid kinase signaling in health and disease. The continued investigation of PIKfyve and its inhibitors holds significant promise for the development of novel therapeutic strategies for a range of human disorders, including cancer and autoimmune diseases.
References
The Impact of PIKfyve Inhibition on Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enveloped viruses leverage host cellular machinery for entry, with many relying on the endocytic pathway for trafficking to appropriate cellular compartments for genome release. A key regulator of this pathway is the lipid kinase PIKfyve, which synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a crucial signaling lipid for endosome maturation and function. This technical guide provides an in-depth analysis of the mechanism by which PIKfyve inhibitors, such as PIKfyve-IN-3 and apilimod, disrupt viral entry. By inhibiting PIKfyve, these small molecules induce swelling of late endosomes and lysosomes, creating a biophysical barrier that prevents viral membrane fusion and subsequent genome release. This guide summarizes the quantitative data on the antiviral activity of PIKfyve inhibitors, details the experimental protocols for their evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: PIKfyve and Its Role in Endosomal Trafficking
PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, which governs various cellular processes, including membrane trafficking.[1] Specifically, PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] PI(3)P is predominantly found on early endosomes, while PI(3,5)P2 is critical for the maturation of late endosomes and their fusion with lysosomes.[2] This process is essential for the degradation of internalized cargo and for maintaining cellular homeostasis.
The entry of many enveloped viruses, including filoviruses (e.g., Ebola, Marburg) and coronaviruses (e.g., SARS-CoV-2), is dependent on their transit through the endo-lysosomal pathway.[3] After receptor-mediated endocytosis, these viruses are trafficked to late endosomes or lysosomes where specific cues, such as low pH and the activity of host proteases (e.g., cathepsins), trigger conformational changes in the viral fusion proteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
Mechanism of Action of PIKfyve Inhibitors on Viral Entry
PIKfyve inhibitors are small molecules that block the kinase activity of PIKfyve, thereby preventing the synthesis of PI(3,5)P2. This disruption of phosphoinositide metabolism has profound consequences on the morphology and function of the endo-lysosomal system. The primary effect of PIKfyve inhibition is the enlargement and swelling of late endosomes and lysosomes.[3] This is thought to create a biophysical barrier that hinders the close apposition of the viral and endosomal membranes, a prerequisite for membrane fusion.
Recent studies suggest that this endo-lysosomal swelling increases membrane tension, creating an energetic barrier to fusion and genome release. Importantly, this mechanism appears to be independent of changes in endosomal acidity or the activity of resident proteases. By trapping viral particles within these swollen, non-fusogenic compartments, PIKfyve inhibitors effectively halt the viral life cycle at the entry stage.
Quantitative Data on the Antiviral Activity of PIKfyve Inhibitors
The antiviral efficacy of PIKfyve inhibitors has been quantified against a range of viruses in various cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce viral infection by 50%, are key metrics for assessing their potency. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's safety profile, with a higher selectivity index (SI = CC50/IC50) indicating a more favorable therapeutic window.
| PIKfyve Inhibitor | Virus | Cell Line | IC50 / EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| Apilimod | SARS-CoV-2 | VeroE6 | 10.05 | >5000 | >497.51 | |
| Apilimod | SARS-CoV-2 | A549/hACE2 | 3.23 | >5000 | >1547.99 | |
| WX8 | SARS-CoV-2 | VeroE6 | 110.50 | >5000 | >45.25 | |
| WX8 | SARS-CoV-2 | A549/hACE2 | 22.62 | >5000 | >221.04 | |
| NDF | SARS-CoV-2 | VeroE6 | 639.00 | >5000 | >7.82 | |
| NDF | SARS-CoV-2 | A549/hACE2 | 9.39 | >5000 | >532.48 | |
| XMU-MP-7 | SARS-CoV-2 (WT) | Vero E6 | 9.3 | >150,000 | >16129 | |
| XMU-MP-7 | SARS-CoV-2 (Alpha) | Vero E6 | <6.9 | >150,000 | >21739 | |
| XMU-MP-7 | SARS-CoV-2 (Beta) | Vero E6 | 12.4 | >150,000 | >12096 | |
| XMU-MP-7 | SARS-CoV-2 (Delta) | Vero E6 | <6.9 | >150,000 | >21739 | |
| XMU-MP-7 | SARS-CoV-2 (Omicron) | Vero E6 | <6.9 | >150,000 | >21739 | |
| Apilimod | Influenza A (H1N1) | MDCK | 3,800 - 24,600 | >54,000 | >2.2 - 14.2 | |
| YM201636 | Influenza A (H1N1) | MDCK | 1,200 - 6,100 | >25,000 | >4.1 - 20.8 |
Experimental Protocols
Viral Infectivity Assay (Cytopathic Effect Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the PIKfyve inhibitor in cell culture medium.
-
Infection: Pre-treat the cell monolayer with the compound dilutions for a specified period (e.g., 1-2 hours). Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a defined timeframe (e.g., 48-72 hours).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
CPE Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Pseudovirus Entry Assay
This assay utilizes replication-defective viral particles pseudotyped with the envelope glycoprotein of the virus of interest and carrying a reporter gene (e.g., luciferase or GFP). This allows for the specific measurement of viral entry without the need for high-containment facilities.
-
Pseudovirus Production: Co-transfect a producer cell line (e.g., HEK293T) with a plasmid encoding the viral envelope protein, a plasmid encoding the viral core and enzymatic proteins, and a reporter plasmid.
-
Harvest and Titer: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection and determine the viral titer.
-
Cell Seeding: Seed a 96-well plate with a target cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2).
-
Inhibition Assay: Pre-treat the cells with serial dilutions of the PIKfyve inhibitor. Then, infect the cells with a standardized amount of pseudovirus.
-
Reporter Gene Expression: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity using a luminometer or GFP expression using a fluorescence microscope or flow cytometer).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of reporter gene expression against the logarithm of the compound concentration.
Analysis of Endosome Morphology
This protocol describes how to visualize and quantify the effect of PIKfyve inhibitors on endosome size.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or Vero) on glass-bottom dishes. Treat the cells with the PIKfyve inhibitor at a concentration known to be effective for a specified duration (e.g., 1-4 hours).
-
Endosome Staining: To visualize late endosomes/lysosomes, cells can be stained with LysoTracker dyes or immunostained for marker proteins such as LAMP1.
-
Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment and measure the area or volume of the stained endosomes in both treated and untreated cells.
-
Quantification: Quantify the average endosome size and the number of endosomes per cell. Statistical analysis can then be performed to determine the significance of the observed changes.
Visualizations
Signaling Pathway of PIKfyve
Caption: PIKfyve signaling cascade in endosome maturation.
Mechanism of Viral Entry Inhibition by this compound
Caption: PIKfyve inhibition blocks viral entry.
Experimental Workflow for Testing PIKfyve Inhibitors
Caption: Workflow for evaluating PIKfyve inhibitors.
References
The Impact of PIKfyve-IN-3 on the Endosome-Lysosome Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PIKfyve-IN-3, a potent and selective inhibitor of the phosphoinositide kinase PIKfyve. We delve into its mechanism of action and its profound impact on the endosome-lysosome axis, a critical cellular pathway for trafficking, degradation, and signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Central Role of PIKfyve
PIKfyve, a FYVE domain-containing phosphoinositide kinase, plays a crucial role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] PtdIns(3,5)P2 is a low-abundance but essential signaling lipid that regulates the identity and dynamics of late endosomes and lysosomes.[3] It is integral to processes such as endosomal trafficking, lysosome fission and fusion, and autophagy.[2][4]
Dysregulation of PIKfyve activity is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and viral infections, making it an attractive therapeutic target. This compound and other specific inhibitors of this kinase have emerged as powerful tools to probe its function and as potential therapeutic agents.
Mechanism of Action of this compound
This compound acts as a highly potent and selective inhibitor of PIKfyve kinase activity. By binding to the kinase, it prevents the phosphorylation of PtdIns(3)P, leading to a depletion of cellular PtdIns(3,5)P2 levels. This disruption of PtdIns(3,5)P2 homeostasis is the primary mechanism through which this compound exerts its effects on the endosome-lysosome axis. The consequences of this inhibition are pleiotropic, affecting multiple downstream cellular processes that are dependent on PtdIns(3,5)P2 signaling.
Quantitative Data: Potency and Efficacy of PIKfyve Inhibitors
The potency of PIKfyve inhibitors is a critical parameter for their use in research and potential therapeutic applications. The following tables summarize the in vitro efficacy of this compound and other commonly used PIKfyve inhibitors.
| Inhibitor | Target | IC50 / Kd | Cell Line / Assay Condition | Reference |
| This compound | PIKfyve | Kd: 0.47 nM | In vitro kinase assay | |
| PIKfyve | IC50: 0.11 µM | Antiproliferative activity (MDA-MB-231 cells, 24h) | ||
| YM-201636 | PIKfyve | IC50: 33 nM | In vitro kinase assay | |
| p110α | IC50: 3.3 µM | In vitro kinase assay | ||
| Insulin-activated 2-deoxyglucose uptake | IC50: 54 nM | 3T3L1 adipocytes | ||
| Apilimod (STA-5326) | PIKfyve | IC50: 14 nM | In vitro kinase assay | |
| IL-12 production | IC50: 1-2 nM | Human & monkey PBMCs | ||
| WX8 (Ro 91-4714) | PIKfyve | Kd: 0.9 nM | In vitro binding assay | |
| PIP4K2C | Kd: 340 nM | In vitro binding assay |
Table 1: In Vitro Potency of Selected PIKfyve Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) and binding affinities (Kd) of various PIKfyve inhibitors against their primary target and, where available, key off-targets.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| YM-201636 | NIH3T3 cells | 800 nM | Not specified | 80% decrease in PtdIns(3,5)P2 production | |
| Apilimod | B-cell non-Hodgkin lymphoma cells | Nanomolar range | 5 days | Antiproliferative effects | |
| Various cell lines | Nanomolar range | 20-60 minutes | Vacuolation | ||
| Various cell lines | Not specified | 2-3 days | Cell death | ||
| PIK5-12d (Degrader) | VCaP cells | 1.48 nM (DC50) | 24 hours | PIKfyve degradation | |
| WX8 | U2OS cells | 0.01–0.1 µM | 4 hours | 80% of cells vacuolated | |
| U2OS cells | 0.1–0.5 µM | Not specified | Maximum LC3-II accumulation |
Table 2: Effective In Vitro Concentrations and Treatment Durations of PIKfyve Inhibitors. This table outlines the typical concentrations and treatment times used in cell-based assays to observe specific biological effects of PIKfyve inhibition.
Impact on the Endosome-Lysosome Axis
The inhibition of PIKfyve by this compound leads to a cascade of dramatic changes within the endosome-lysosome system.
Induction of Cytoplasmic Vacuolation
The most striking and immediate phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles. These vacuoles are derived from late endosomes and lysosomes that have failed to undergo proper fission and have likely undergone unregulated fusion. The loss of PtdIns(3,5)P2 disrupts the machinery responsible for maintaining the morphological integrity of these organelles.
Disruption of Endosomal Trafficking
PIKfyve is essential for the proper sorting and trafficking of cargo through the endocytic pathway. Its inhibition impairs the maturation of early endosomes to late endosomes and disrupts the retrograde transport of molecules from endosomes to the trans-Golgi network (TGN). This can lead to the mislocalization of receptors and other important cellular components.
Impairment of Autophagy
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. PIKfyve activity is critical for this fusion step. Inhibition of PIKfyve blocks autophagic flux, leading to an accumulation of autophagosomes that cannot be cleared. This is often observed as an increase in the levels of the autophagosome marker LC3-II.
Altered Lysosomal Function
Beyond morphological changes, PIKfyve inhibition can also affect the function of lysosomes. Some studies suggest that the luminal pH of lysosomes may be altered upon PIKfyve inhibition, potentially impacting the activity of pH-dependent lysosomal hydrolases.
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in the synthesis of PtdIns(3,5)P2 and its downstream effects on the endosome-lysosome system.
Caption: PIKfyve signaling pathway and the impact of its inhibition.
Experimental Workflow for Investigating this compound
This diagram outlines a logical workflow for characterizing the effects of this compound on the endosome-lysosome axis.
Caption: A typical experimental workflow for studying PIKfyve inhibition.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of PIKfyve inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Assessment of Endosome and Lysosome Morphology via Immunofluorescence
This protocol allows for the visualization of endosomes and lysosomes to observe morphological changes, such as vacuolation, upon this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration (e.g., 1-4 hours for morphological changes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30-60 minutes at room temperature.
-
Incubate the cells with primary antibodies against endosomal and lysosomal markers overnight at 4°C. Commonly used markers include:
-
Early Endosomes: Anti-EEA1 or Anti-Rab5
-
Late Endosomes: Anti-Rab7
-
Lysosomes: Anti-LAMP1
-
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Measurement of Autophagic Flux using LC3-II Western Blotting
This protocol assesses the impact of this compound on the autophagic process by measuring the levels of the autophagosome-associated protein LC3-II.
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound. To measure autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be used in parallel. A typical experimental setup includes:
-
Untreated control
-
This compound alone
-
Lysosomal inhibitor alone
-
This compound and lysosomal inhibitor combined (add lysosomal inhibitor for the last 2-4 hours of the this compound treatment).
-
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysates, and centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (a 12-15% gel is recommended to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II. An increase in LC3-II in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. A blockage of flux is indicated by an accumulation of LC3-II with the inhibitor that is not further increased by the experimental treatment.
-
Assessment of Lysosomal pH
This protocol describes a method to measure the pH of the lysosomal lumen using a fluorescent probe.
-
Cell Culture and Probe Loading:
-
Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Load the cells with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoSensor Green DND-189 or by overnight incubation with FITC-dextran. Follow the manufacturer's instructions for probe concentration and loading time.
-
-
This compound Treatment:
-
After probe loading, wash the cells and replace the medium with fresh medium containing this compound or a vehicle control.
-
Incubate for the desired treatment duration.
-
-
Calibration Curve Generation:
-
To obtain a standard curve for pH, treat a separate set of probe-loaded cells with a series of calibration buffers of known pH (ranging from pH 4.0 to 6.0) containing a K+/H+ ionophore like nigericin. This will equilibrate the lysosomal pH with the extracellular pH.
-
-
Imaging and Analysis:
-
Acquire fluorescence images of the experimental and calibration samples using a fluorescence microscope equipped with the appropriate filter sets. For ratiometric probes, images at two different emission or excitation wavelengths are required.
-
Measure the fluorescence intensity of individual lysosomes.
-
For ratiometric measurements, calculate the ratio of the fluorescence intensities at the two wavelengths.
-
Plot the fluorescence intensity or ratio from the calibration samples against the known pH values to generate a standard curve.
-
Use the standard curve to determine the lysosomal pH in the this compound-treated and control cells.
-
Conclusion
This compound and other related inhibitors are invaluable tools for dissecting the intricate roles of PtdIns(3,5)P2 in regulating the endosome-lysosome axis. Their ability to induce rapid and profound changes in endolysosomal morphology and function provides a powerful means to study these fundamental cellular processes. This technical guide provides a foundational understanding of the mechanism of action of PIKfyve inhibitors, summarizes their quantitative effects, and offers detailed protocols for their experimental application. This information is intended to empower researchers and drug development professionals to effectively utilize these compounds in their investigations of cellular trafficking, autophagy, and associated diseases.
References
Methodological & Application
Application Notes and Protocols for PIKfyve-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, plays a pivotal role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] These signaling lipids are crucial for the regulation of endosomal trafficking, lysosomal function, and autophagy.[2][3] PIKfyve-IN-3 is a potent and selective inhibitor of PIKfyve kinase, making it a valuable tool for investigating the physiological and pathological roles of this enzyme.[4] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, highlighting the therapeutic potential of its inhibitors.[5]
This document provides detailed experimental protocols for the application of this compound in cell culture, including methodologies for assessing its effects on cell viability, autophagy, and lysosomal morphology.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of PIKfyve. This inhibition blocks the conversion of phosphatidylinositol 3-phosphate (PI(3)P) to PI(3,5)P2. The depletion of PI(3,5)P2 disrupts the proper functioning of the endolysosomal system, leading to the accumulation of enlarged endosomes and lysosomes, a characteristic phenotype of PIKfyve inhibition. This disruption of lysosomal homeostasis interferes with critical cellular processes such as autophagic flux, where the fusion of autophagosomes with lysosomes is impaired.
Data Presentation
Table 1: Quantitative Data for PIKfyve Inhibitors
The following table summarizes the inhibitory concentrations of various PIKfyve inhibitors in different cell lines. While specific IC50 values for this compound are not widely published, the data for other potent PIKfyve inhibitors such as Apilimod and YM201636 provide a valuable reference for determining appropriate concentration ranges for experimental studies.
| Inhibitor | Cell Line | Assay Duration | IC50 | Reference |
| Apilimod | B-cell NHL (average) | 5 days | 142 nM | |
| Apilimod | Normal cells (average) | 5 days | 12,782 nM | |
| WX8 | SW480 (colon cancer) | 3 days | ~0.2 µM | |
| WX8 | Normal fibroblasts (average) | 3 days | 2.7 µM | |
| YM201636 | Calu-1 (NSCLC) | 72 hours | 15.03 µM | |
| YM201636 | HCC827 (NSCLC) | 72 hours | 11.07 µM | |
| YM201636 | H1299 (NSCLC) | 72 hours | 74.95 µM |
Note: The IC50 values can vary depending on the cell line, assay conditions, and duration of treatment.
Signaling Pathways
The inhibition of PIKfyve by this compound perturbs downstream signaling pathways, most notably the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and autophagy.
Caption: this compound inhibits PIKfyve, disrupting mTORC1 signaling and TFEB-mediated autophagy and lysosome biogenesis.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General workflow for studying the effects of this compound on cultured cells.
Protocol 1: Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound using a commercial reagent such as CellTiter-Glo® or by crystal violet staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates (for imaging) or white-walled plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Crystal Violet solution
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Measurement (Crystal Violet):
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Autophagy Markers
This protocol is designed to detect changes in the levels of autophagy markers, such as LC3-II and p62/SQSTM1, following treatment with this compound. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of inhibited autophagic flux.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Immunofluorescence for Lysosomal Morphology
This protocol allows for the visualization of changes in lysosomal morphology, such as the formation of enlarged vacuoles, upon this compound treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-LAMP1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing the morphology of the LAMP1-positive compartments.
-
Conclusion
This compound is a powerful research tool for dissecting the roles of PIKfyve in various cellular processes. The protocols outlined in this document provide a solid foundation for investigating its effects on cell viability, autophagy, and lysosomal integrity. Careful optimization of these protocols for the specific experimental system is crucial for obtaining reliable and reproducible results. The insights gained from such studies will contribute to a better understanding of PIKfyve-mediated signaling and its potential as a therapeutic target.
References
- 1. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIKfyve-IN-3 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PIKfyve-IN-3, a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). This document includes a summary of its biochemical and cellular activities, detailed protocols for key in vitro assays, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction
PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This signaling lipid plays a vital role in the regulation of endosomal trafficking, lysosome homeostasis, and autophagy.[1] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and blockage of autophagic flux.[2][3] this compound is a highly potent small molecule inhibitor of PIKfyve, demonstrating significant potential as a chemical probe for studying PIKfyve biology and as a starting point for therapeutic development.[4]
Biochemical and Cellular Activity of this compound
This compound exhibits high affinity and potent inhibitory activity against PIKfyve kinase. The following table summarizes the key quantitative data for this compound and other commonly used PIKfyve inhibitors for comparison.
| Compound | Target | Assay Type | Potency (IC50/Kd/EC50) | Cell Line | Reference |
| This compound (L22) | PIKfyve | Binding Assay (Kd) | 0.47 nM | - | [4] |
| This compound (L22) | Cell Proliferation | CCK8 Assay (EC50) | 17.53 nM | MDA-MB-231 | |
| Apilimod | PIKfyve | In vitro Kinase Assay (IC50) | 14 nM | - | |
| Apilimod | IL-12/IL-23 Inhibition | Cellular Assay (IC50) | 1-2 nM | Human PBMCs | |
| YM-201636 | PIKfyve | In vitro Kinase Assay (IC50) | 33 nM | - | |
| WX8 | Vacuolation | Cellular Assay | 10-100 nM | U2OS | |
| WX8 | LC3-II Accumulation | Cellular Assay | 100-500 nM | U2OS |
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from established kinase assay procedures and can be used to determine the IC50 of this compound against recombinant PIKfyve.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of recombinant PIKfyve enzyme (e.g., 2.5 ng) to each well.
-
Add 5 µL of PI(3)P:PS substrate solution to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration, e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability by quantifying ATP levels.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, U2OS)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the EC50 value.
Western Blot Analysis of Autophagy Markers (LC3-II Accumulation)
This protocol is used to assess the impact of this compound on the autophagic flux by measuring the accumulation of the autophagosome marker LC3-II.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) or DMSO for 4-24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-II and β-actin to determine the relative LC3-II accumulation.
Visualizations
PIKfyve Signaling Pathway
Caption: PIKfyve signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for evaluating this compound's in vitro effects.
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PIKfyve-IN-3 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIKfyve-IN-3, a potent and selective inhibitor of PIKfyve kinase, in various cellular assays. The protocols outlined below are designed to assist researchers in investigating the cellular functions of PIKfyve and assessing the therapeutic potential of its inhibition.
Introduction to PIKfyve and its Inhibition
PIKfyve, a phosphoinositide kinase, plays a crucial role in cellular homeostasis by catalyzing the synthesis of two low-abundance but critical signaling lipids: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P)[1][2]. It achieves this by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) at the 5-position of the inositol ring[1][3]. PIKfyve operates within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which tightly regulates the levels of PI(3,5)P₂[1].
The lipids produced by PIKfyve are essential for a multitude of cellular processes, primarily centered around the endolysosomal system. These processes include:
-
Endosomal and Lysosomal Homeostasis: Regulating the fission and fusion of lysosomes, maintaining their size, and controlling ion homeostasis and pH.
-
Membrane Trafficking: PIKfyve is involved in retrograde trafficking from endosomes to the trans-Golgi network (TGN) and endocytic recycling to the plasma membrane.
-
Autophagy: PIKfyve activity is necessary for the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagic process.
Inhibition of PIKfyve with small molecules like this compound disrupts these processes, leading to a distinct cellular phenotype characterized by the accumulation of large cytoplasmic vacuoles derived from endosomes and lysosomes. This disruption of lysosomal function and autophagy is being explored as a therapeutic strategy in various diseases, including cancer and neurodegenerative disorders. This compound has been shown to have a high affinity for PIKfyve kinase with a Kd value of 0.47 nM and exhibits anti-tumor activity in vivo.
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in phosphoinositide metabolism and its impact on downstream cellular functions.
Experimental Workflow for Characterizing this compound
This workflow provides a general framework for investigating the cellular effects of this compound.
Quantitative Data: IC50 Values of PIKfyve Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PIKfyve inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound, although specific values for this compound should be determined empirically.
| Inhibitor | Cell Line | Assay Duration | IC50 Value | Reference |
| YM201636 | Calu1 (NSCLC) | 72 h | 15.03 µM | |
| YM201636 | HCC827 (NSCLC) | 72 h | 11.07 µM | |
| YM201636 | H1299 (NSCLC) | 72 h | 74.95 µM | |
| WX8 | SW480 (Colon Adenocarcinoma) | 3 days | ~0.2 µM (median for 12 cancer lines) | |
| WX8 | Normal Fibroblast Lines | 3 days | ~2.7 µM (median for 8 normal lines) | |
| Apilimod | B-cell non-Hodgkin lymphoma lines | Not specified | Potent antiproliferative effects | |
| ESK981 | DU145 (Prostate Cancer) | Long term | Top 5 inhibitor at 300 nM |
Experimental Protocols
Note: The following protocols are generalized based on established methods for other PIKfyve inhibitors. It is crucial to optimize parameters such as cell density, inhibitor concentration, and incubation time for your specific cell line and experimental conditions when using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line and calculate its IC50 value.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Autophagy Flux Assay (Western Blot for LC3-II and p62)
Objective: To assess the effect of this compound on autophagic flux by measuring the levels of LC3-II and p62. Inhibition of PIKfyve is expected to block autophagic flux, leading to the accumulation of both proteins.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against LC3B and p62/SQSTM1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
6-well plates
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control. For a more definitive assessment of flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 as a positive control for autophagy blockage.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip and re-probe the membrane for a loading control.
-
Data Analysis: Quantify the band intensities for LC3-II (the lower band) and p62. Normalize the values to the loading control. An accumulation of both LC3-II and p62 upon treatment with this compound indicates a blockage of autophagic flux.
Protocol 3: Lysosomal Function and Trafficking Assay
Objective: To visualize the effect of this compound on lysosomal morphology, acidity, and trafficking.
A. Lysosomal Morphology and Acidity (LysoTracker Staining)
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
LysoTracker Red DND-99 (or other color)
-
Hoechst 33342 (for nuclear staining)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat with this compound at the desired concentration for an appropriate time (e.g., 4-24 hours) to induce vacuole formation.
-
LysoTracker Staining: In the last 30-60 minutes of the treatment, add LysoTracker to the medium at the manufacturer's recommended concentration (typically 50-75 nM).
-
Nuclear Staining and Imaging: Wash the cells with PBS. Add fresh medium containing Hoechst 33342 for 10 minutes to stain the nuclei. Image the live cells using a fluorescence microscope. Look for the formation of large, phase-lucent vacuoles and assess the LysoTracker signal, which accumulates in acidic compartments. Inhibition of PIKfyve has been reported to cause an elevation of lysosomal pH in some contexts.
B. Lysosomal Cargo Degradation (DQ-BSA Assay)
Materials:
-
DQ Red BSA (self-quenched fluorescent substrate for proteases)
-
Other materials as in Protocol 3A
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described above.
-
DQ-BSA Loading: During the last 1-2 hours of this compound treatment, add DQ Red BSA to the culture medium (typically 10 µg/mL).
-
Imaging: Wash the cells and image them using a fluorescence microscope. The de-quenching of the DQ-BSA in functional lysosomes will produce a bright red fluorescent signal. A decrease in this signal in this compound-treated cells would suggest impaired delivery of cargo to functional lysosomes or reduced lysosomal degradative capacity.
C. Lysosomal Membrane Permeabilization (Galectin-3 Puncta Assay)
Materials:
-
Anti-Galectin-3 antibody
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Other materials as in Protocol 3A
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with an anti-Galectin-3 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: Image the cells using a fluorescence microscope. The translocation of the normally diffuse cytosolic Galectin-3 to punctate structures indicates damaged and permeabilized lysosomal membranes.
References
PIKfyve-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-3 is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway. PIKfyve catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the generation of phosphatidylinositol 5-phosphate (PI(5)P).[1] These lipids are critical for the regulation of endosome and lysosome homeostasis, membrane trafficking, and autophagy.[2][3] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles.[4][5] With a high affinity for PIKfyve kinase (Kd = 0.47 nM), this compound serves as a valuable tool for studying the biological roles of PIKfyve and for potential therapeutic development in areas such as cancer and neurodegenerative diseases.
These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | 10 mg/mL (27.67 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility. |
Table 2: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 2.7667 mL | 13.8336 mL | 27.6671 mL |
| 5 mM | 0.5533 mL | 2.7667 mL | 5.5334 mL |
| 10 mM | 0.2767 mL | 1.3834 mL | 2.7667 mL |
It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Table 3: In Vivo Formulation Protocols for this compound
| Protocol | Formulation Composition (v/v) | Achievable Concentration | Preparation Steps (for 1 mL) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.77 mM) | 1. Add 100 µL of 10 mg/mL DMSO stock to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween-80 and mix. 3. Add 450 µL of Saline to reach a final volume of 1 mL. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.77 mM) | 1. Add 100 µL of 10 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.77 mM) | 1. Add 100 µL of 10 mg/mL DMSO stock to 900 µL of Corn Oil and mix. |
For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Table 4: Storage and Stability
| Solution | Storage Temperature | Stability |
| Stock Solution (in DMSO) | -80°C | 6 months |
| Stock Solution (in DMSO) | -20°C | 1 month |
Mandatory Visualizations
References
Application Notes and Protocols: PIKfyve-IN-3 Treatment in Hippocampal Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PIKfyve-IN-3, a potent and selective inhibitor of PIKfyve kinase, in primary hippocampal neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols for key applications, and presents quantitative data from relevant studies using PIKfyve inhibitors.
Introduction
PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal and lysosomal trafficking by converting phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] Inhibition of PIKfyve has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[2][3] PIKfyve inhibitors, such as this compound, have been shown to modulate critical cellular processes in neurons, including endosomal maturation, lysosomal function, autophagy, and the clearance of protein aggregates.[2][4] In hippocampal neurons, PIKfyve inhibition can rescue disease-related phenotypes by increasing the number of endosomes and lysosomes and reducing excitotoxicity by lowering glutamate receptor levels.
Mechanism of Action of PIKfyve Inhibition
Inhibition of PIKfyve kinase activity leads to a decrease in the cellular levels of PI(3,5)P2. This disruption of phosphoinositide metabolism has several downstream consequences within the endolysosomal system of hippocampal neurons:
-
Enlargement of Endosomes and Lysosomes: PIKfyve inhibition impairs the fission of endosomes and lysosomes, leading to the formation of enlarged vacuoles.
-
Modulation of Autophagy: By altering the endolysosomal pathway, PIKfyve inhibition can impact autophagic flux, a key process for clearing damaged organelles and aggregated proteins.
-
Reduction of Glutamate Receptor Surface Expression: Studies have shown that PIKfyve inhibitors can decrease the levels of glutamate receptors on the surface of hippocampal neurons, potentially protecting them from excitotoxicity.
-
Clearance of Pathological Protein Aggregates: In models of neurodegenerative diseases, PIKfyve inhibition has been demonstrated to promote the clearance of toxic protein aggregates, such as dipeptide repeat proteins in C9ORF72-ALS/FTD.
Quantitative Data Summary
The following tables summarize quantitative data from studies using PIKfyve inhibitors in neuronal cultures. While specific data for this compound is limited in publicly available literature, the data for other potent PIKfyve inhibitors like Apilimod and YM201636 provide a strong basis for experimental design.
Table 1: Dose-Response of PIKfyve Inhibitors on Neuronal Phenotypes
| PIKfyve Inhibitor | Cell Type | Concentration | Effect | Reference |
| Apilimod | Mouse Hippocampal Neurons | 0.5, 3, 20 µM | Dose-dependent reduction in NMDA-induced neurodegeneration. | |
| YM201636 | Mouse Hippocampal Neurons | 100 nM, 1 µM | Dose-dependent reduction in K18-pHrodo signal (indicator of transport to low-pH compartments). | |
| YM201636 | Mouse Hippocampal Neurons | 1 µM | ~50% reduction in neuronal survival after 24 hours. |
Table 2: Time-Course of PIKfyve Inhibitor Effects in Hippocampal Neurons
| PIKfyve Inhibitor | Cell Type | Treatment Duration | Effect | Reference |
| Apilimod | Mouse Hippocampal Neurons | 24 hours | Increased number of LAMP1-positive vesicles (lysosomes). | |
| Apilimod | Mouse Hippocampal Neurons | 48 hours | Reduced NMDA-induced neurodegeneration. | |
| YM201636 | Mouse Hippocampal Neurons | 16 hours | Treatment prior to incubation with K18-AF488. | |
| YM201636 | Mouse Hippocampal Neurons | 24 hours | Significant reduction in neuronal survival. |
Signaling Pathways and Experimental Workflows
Caption: PIKfyve Signaling Pathway in Neurons.
Caption: Experimental Workflow for this compound Treatment.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the basic steps for establishing primary hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C, 5% CO2 incubator
Procedure:
-
Preparation: Coat culture surfaces with Poly-D-lysine or Poly-L-lysine overnight in a sterile incubator. Wash plates/coverslips with sterile water before use.
-
Dissection: Euthanize pregnant dam according to approved institutional protocols. Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Digestion: Transfer hippocampi to a tube containing a pre-warmed enzymatic digestion solution (e.g., papain) and incubate at 37°C for 15-30 minutes with gentle agitation.
-
Trituration: Carefully remove the enzyme solution and wash the tissue with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed plating medium.
-
Maintenance: Culture neurons at 37°C in a 5% CO2 incubator. Perform a partial media change every 3-4 days.
Protocol 2: this compound Treatment
This protocol provides a general guideline for treating cultured hippocampal neurons with this compound.
Materials:
-
This compound (stock solution typically in DMSO)
-
Cultured primary hippocampal neurons (e.g., DIV 7-14)
-
Pre-warmed culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations. A typical starting concentration range, based on other potent PIKfyve inhibitors, would be 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental endpoint.
-
Treatment: Remove a portion of the old culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
-
Incubation: Incubate the treated neurons for the desired duration (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cellular process being investigated.
Protocol 3: Immunofluorescence Staining of Hippocampal Neurons
This protocol outlines the steps for fixing and staining treated neurons to visualize specific cellular markers.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-LAMP1 for lysosomes, anti-GluA1 for glutamate receptors)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After treatment, gently wash the neurons with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the stained neurons using a fluorescence or confocal microscope.
Protocol 4: Neuronal Viability Assay
This protocol describes a simple method to assess the viability of neurons after this compound treatment using a live/dead staining kit.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
PBS or HBSS
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare the staining solution containing both the live-cell (e.g., Calcein-AM) and dead-cell (e.g., Ethidium Homodimer-1) dyes in PBS or HBSS according to the manufacturer's instructions.
-
Staining: After this compound treatment, remove the culture medium and gently wash the neurons with PBS or HBSS.
-
Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Gently wash the cells with PBS or HBSS. Immediately image the cells using a fluorescence microscope with appropriate filter sets for the live (green fluorescence) and dead (red fluorescence) cell stains.
-
Quantification: Count the number of live and dead cells in multiple fields of view for each condition to determine the percentage of viable neurons.
Conclusion
This compound offers a valuable tool for investigating the role of the endolysosomal pathway in neuronal function and dysfunction. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments utilizing this compound in hippocampal neuron cultures. It is recommended to optimize concentrations and treatment times for each specific experimental setup and research question.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Western Blot Analysis of PIKfyve Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), is a critical regulator of endosomal and lysosomal homeostasis.[1][2] Its inhibition has emerged as a therapeutic strategy in various diseases, including cancer and autoimmune disorders. This document provides a detailed protocol for assessing the pharmacological inhibition of PIKfyve in a cellular context using Western blot analysis. The focus is on key downstream signaling pathways, including the mTOR and autophagy pathways, which are significantly impacted by the loss of PIKfyve activity.
PIKfyve Signaling Pathways
PIKfyve is a central node in a complex signaling network that governs endolysosomal trafficking and cellular responses to stress. Its inhibition leads to the accumulation of its substrate, PI(3)P, and a depletion of its products, PI(3,5)P₂ and PI(5)P. These changes in phosphoinositide levels disrupt the function of lysosomes and autophagosomes, leading to downstream effects on mTOR signaling and autophagy.
Caption: PIKfyve signaling pathway and the impact of its inhibition.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot experiment to analyze the effects of PIKfyve inhibition.
References
Application Notes and Protocols for Immunofluorescence Staining After PIKfyve-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase, is a critical regulator of endosomal and lysosomal homeostasis through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] Inhibition of PIKfyve disrupts these pathways, leading to observable cellular changes such as the formation of enlarged endosomes and lysosomes, and cytoplasmic vacuolation.[4][5] PIKfyve-IN-3 is a potent inhibitor of PIKfyve and a valuable tool for studying the cellular processes governed by this kinase, including intracellular trafficking, autophagy, and signal transduction.
Immunofluorescence (IF) is a powerful technique to visualize and quantify the cellular effects of this compound treatment. By labeling specific proteins with fluorescent antibodies, researchers can observe changes in protein localization, organelle morphology, and the activation of signaling pathways. These application notes provide a comprehensive guide to utilizing immunofluorescence staining to investigate the cellular consequences of this compound treatment.
Mechanism of Action and Cellular Effects of PIKfyve Inhibition
PIKfyve is the sole enzyme responsible for the synthesis of PI(3,5)P₂ from its precursor, phosphatidylinositol 3-phosphate (PI(3)P). PI(3,5)P₂ is a low-abundance signaling lipid crucial for the fission of endosomes and lysosomes. Inhibition of PIKfyve by compounds like this compound leads to a depletion of PI(3,5)P₂ and an accumulation of PI(3)P. This disruption in phosphoinositide balance results in impaired membrane trafficking, leading to the characteristic phenotype of enlarged lysosomes and cytoplasmic vacuoles. Furthermore, PIKfyve inhibition has been shown to block autophagic flux, leading to the accumulation of autophagosomes.
Quantitative Data on Cellular Changes with PIKfyve Inhibition
The following tables summarize quantitative data from studies using PIKfyve inhibitors with a similar mechanism of action to this compound. These data provide a reference for the expected quantitative changes that can be measured using immunofluorescence after PIKfyve inhibition.
Table 1: Effects of PIKfyve Inhibition on Lysosome/Vacuole Morphology
| Parameter | Control | PIKfyve Inhibitor Treatment | Fold Change | Reference |
| Average Lysosome/Vacuole Diameter (µm) | 0.5 - 1.0 | 2.0 - 5.0 | 4 - 5 | |
| Number of Lysosomes/Vacuoles per Cell | 50 - 100 | 10 - 25 | 0.2 - 0.5 | |
| Percentage of Cells with Enlarged Vacuoles (>1.5 µm) | < 5% | > 80% | > 16 | |
| LAMP1 Fluorescence Intensity (Arbitrary Units) | 100 | 250 | 2.5 |
Table 2: Effects of PIKfyve Inhibition on Autophagy Markers
| Parameter | Control | PIKfyve Inhibitor Treatment | Fold Change | Reference |
| Number of LC3 Puncta per Cell | 5 - 10 | 25 - 50 | 5 | |
| LC3-II/LC3-I Ratio (by Immunoblot) | 1.0 | 3.0 - 4.0 | 3 - 4 | |
| Percentage of LC3 and LAMP1 Co-localization | 10 - 20% | 40 - 60% | 2 - 4 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Detailed Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining of cultured cells treated with this compound. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and antibodies.
Materials:
-
Cultured cells seeded on sterile glass coverslips in a multi-well plate
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., rabbit anti-LAMP1, mouse anti-LC3)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1-24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add a diluted solution of DAPI in PBS to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
-
Image Analysis and Quantification:
-
Acquire images using consistent settings for all experimental conditions.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify parameters such as:
-
The number and size of LAMP1-positive vesicles.
-
The number of LC3 puncta per cell.
-
The co-localization between different proteins of interest.
-
The fluorescence intensity of specific signals.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Ineffective primary antibody | Test antibody on positive control cells/tissues. Increase antibody concentration or incubation time. |
| Inactive secondary antibody | Use a fresh dilution of the secondary antibody. Ensure correct filter sets are used for the fluorophore. | |
| Over-fixation | Reduce fixation time or PFA concentration. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific staining | Cross-reactivity of secondary antibody | Use a secondary antibody that is pre-adsorbed against the species of the sample. |
| Aggregated antibodies | Centrifuge antibody solutions before use. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an antifade mounting medium. Acquire images with shorter exposure times. |
Conclusion
Immunofluorescence staining is an indispensable tool for elucidating the cellular consequences of PIKfyve inhibition with this compound. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can effectively visualize and measure the impact of this inhibitor on endolysosomal homeostasis, autophagy, and other critical cellular pathways. This will ultimately contribute to a deeper understanding of PIKfyve's role in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PIKfyve-IN-3-Induced Cytoplasmic Vacuolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-3, also known as compound L22, is a highly potent and selective small molecule inhibitor of the phosphoinositide kinase PIKfyve, exhibiting a remarkable binding affinity with a dissociation constant (Kd) of 0.47 nM.[1][2] Inhibition of PIKfyve disrupts the delicate balance of phosphoinositide signaling within the endolysosomal system, leading to a dramatic and visually striking cellular phenotype: the formation of large, translucent cytoplasmic vacuoles.[3][4] This phenomenon, a hallmark of PIKfyve inhibition, serves as a valuable tool for investigating endosome and lysosome biology, autophagy, and intracellular trafficking. Furthermore, in some cancer cell lines such as HeLa and MDA-MB-231, extensive cytoplasmic vacuolation induced by this compound can lead to a non-apoptotic form of cell death known as methuosis, highlighting its therapeutic potential.[1]
These application notes provide a detailed overview of the mechanism of action of this compound, protocols for inducing and analyzing cytoplasmic vacuolation, and a summary of quantitative data from studies using other potent PIKfyve inhibitors to serve as a reference for designing experiments with this compound.
Mechanism of Action
PIKfyve is a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from its precursor, phosphatidylinositol 3-phosphate (PI(3)P). PI(3,5)P₂ is a crucial signaling lipid that governs the fission, maturation, and overall homeostasis of late endosomes and lysosomes.
By potently inhibiting PIKfyve, this compound triggers a cascade of events:
-
Depletion of PI(3,5)P₂: The primary consequence of PIKfyve inhibition is a rapid decrease in the cellular levels of PI(3,5)P₂.
-
Disruption of Endolysosomal Trafficking: The loss of PI(3,5)P₂ impairs the proper fission and budding of vesicles from late endosomes and lysosomes. This leads to an imbalance where fusion events dominate, causing these organelles to enlarge and coalesce.
-
Ammonium Accumulation: Recent studies have shown that PIKfyve inhibition can lead to the accumulation of ammonium ions (NH₄⁺) within the lumen of endosomes and lysosomes. This is particularly relevant in the context of glutamine metabolism, a key nutrient source for many cancer cells. The trapping of NH₄⁺ in the acidic environment of these organelles increases their osmolarity, leading to water influx and swelling, which contributes significantly to vacuole formation.
-
Cytoplasmic Vacuolation: The culmination of these events is the formation of large, phase-lucent vacuoles derived from the swollen endolysosomal compartments.
Signaling Pathway of PIKfyve Inhibition
Quantitative Data on PIKfyve Inhibitor-Induced Vacuolation
While specific quantitative data for this compound is not yet extensively published, the following table summarizes data from studies using other potent PIKfyve inhibitors, Apilimod and YM201636, to provide a reference for expected effective concentrations and observed phenotypes. Users are strongly encouraged to perform a dose-response and time-course experiment to determine the optimal conditions for this compound in their specific cell line of interest.
| Cell Line | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |
| DU145 (Prostate Cancer) | YM201636 | 1 µM | 24 hours | Significant vacuole formation | |
| DU145 (Prostate Cancer) | Apilimod | 30 nM | 24 hours | Significant vacuole formation | |
| HeLa (Cervical Cancer) | Apilimod | 100 nM | 60 minutes | ~98% of cells show vacuoles | |
| MCF10A (Breast Epithelial) | YM201636 | Not Specified | 20 hours | Delayed entotic vacuole shrinkage | |
| Primary Hippocampal Neurons | YM201636 | 1 µM | 24 hours | ~50% reduction in cell survival with vacuolation | |
| HeLa | MF4 (YM201636 analog) | 800 nM | 4 hours | Formation of swollen vacuoles |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
General Protocol for Inducing Cytoplasmic Vacuolation
This protocol is a general guideline and should be optimized for your specific cell line and experimental needs.
Materials:
-
Cultured cells of interest in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microscope for live-cell imaging or fixed-cell analysis
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well, 24-well, or 96-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working concentrations by diluting the stock solution in pre-warmed complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from low nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: a. Carefully aspirate the existing medium from the cells. b. Gently wash the cells once with sterile PBS (optional). c. Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal incubation time for observing vacuolation.
-
Observation and Analysis: a. Live-Cell Imaging: Observe the cells under a phase-contrast or bright-field microscope at different time points. Vacuoles will appear as large, clear, circular structures within the cytoplasm. b. Fixed-Cell Analysis: For more detailed analysis, cells can be fixed, permeabilized, and stained with relevant markers (e.g., LAMP1 for lysosomes, DAPI for nuclei). c. Quantification: The extent of vacuolation can be quantified using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as the percentage of vacuolated cells, the number of vacuoles per cell, and the average vacuole diameter or area.
Experimental Workflow
Safety and Handling
This compound is a potent bioactive molecule and should be handled with appropriate laboratory safety precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Troubleshooting
-
No or low vacuolation:
-
Concentration may be too low: Increase the concentration of this compound.
-
Incubation time may be too short: Increase the incubation time.
-
Cell line may be resistant: Some cell lines may be less sensitive to PIKfyve inhibition.
-
-
High cell death:
-
Concentration may be too high: Decrease the concentration of this compound.
-
Incubation time may be too long: Reduce the incubation time.
-
Conclusion
This compound is a powerful research tool for studying the physiological roles of PIKfyve and the consequences of its inhibition. The induction of cytoplasmic vacuolation is a robust and easily observable phenotype that can be leveraged to investigate various aspects of endolysosomal biology and its implications in diseases such as cancer. By following the provided protocols and considering the mechanistic insights, researchers can effectively utilize this compound to advance their scientific inquiries.
References
- 1. Discovery of Potent and Selective Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve) Inhibitors as Methuosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for PIKfyve-IN-3 in a HeLa Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-3 is a potent and orally active small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1] PIKfyve is a crucial enzyme in the endolysosomal pathway, where it phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This process is essential for the regulation of endosome and lysosome homeostasis, including trafficking and autophagy.[3][4] In cancer cells, particularly those dependent on autophagy for survival, inhibition of PIKfyve can lead to disruption of lysosomal function and ultimately, cell death. Preclinical studies have demonstrated that this compound inhibits tumor growth in a HeLa xenograft model, highlighting its potential as a therapeutic agent for cervical and other cancers.
These application notes provide detailed protocols for the use of this compound in a HeLa xenograft mouse model, intended to guide researchers in the evaluation of its anti-tumor efficacy.
Mechanism of Action: The PIKfyve Signaling Pathway
PIKfyve is a central kinase in the phosphoinositide signaling pathway, which governs intracellular membrane trafficking. Its primary function is the conversion of PI(3)P to PI(3,5)P₂. This lipid product is critical for the proper functioning of late endosomes and lysosomes. Inhibition of PIKfyve by this compound leads to an accumulation of PI(3)P and a depletion of PI(3,5)P₂, resulting in enlarged endosomes and lysosomes, and a disruption of the autophagy-lysosome pathway. This disruption can be cytotoxic to cancer cells that rely on autophagy for nutrient recycling and survival.
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa human cervical cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.
Establishment of HeLa Xenograft Model
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HeLa cells
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Protocol:
-
Harvest HeLa cells during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpate the injection site three times a week.
-
Once tumors are palpable, measure their volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
Protocol for Oral Gavage Formulation: Note: This is a recommended formulation for hydrophobic compounds and should be optimized for this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to PEG300. A common ratio is 10% DMSO and 40% PEG300.
-
Mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture to a final concentration of 5% and mix well.
-
Finally, add sterile saline to reach the desired final volume (e.g., to make the remaining 45% of the solution).
-
The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the formulation fresh daily before administration.
Administration Protocol:
-
Administer this compound orally via gavage to the treatment groups once daily.
-
The control group should receive the vehicle only, following the same schedule and volume.
-
The dosage of this compound will need to be determined based on preliminary dose-ranging studies.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Assessment of Treatment Efficacy
Protocol:
-
Measure tumor volumes 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Experimental Workflow
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PIKfyve-IN-3 in Autophagy Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve is a lipid kinase crucial for cellular homeostasis, catalyzing the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns(5)P). These phosphoinositides are vital for regulating endosomal trafficking, lysosomal function, and autophagy. The inhibition of PIKfyve, for instance by small molecules like PIKfyve-IN-3 (and its analogs such as Apilimod and YM-201636), leads to distinct cellular phenotypes, most notably the formation of large cytoplasmic vacuoles and a disruption of lysosomal homeostasis. This disruption directly impacts the process of autophagy, a fundamental cellular degradation and recycling pathway.
Autophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded. This entire process is termed "autophagic flux". Inhibition of PIKfyve has been shown to block autophagic flux by impairing the fusion of autophagosomes with lysosomes.[1][2][3] This blockage results in the accumulation of autophagosomes and autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1][2] Therefore, PIKfyve inhibitors like this compound are valuable tools for studying the mechanisms of autophagy and for the development of therapeutics targeting autophagy-dependent diseases, such as certain cancers.
These application notes provide detailed protocols for utilizing this compound in autophagy flux assays, focusing on the widely used methods of Western blotting for autophagy markers and fluorescence microscopy of LC3 puncta.
Mechanism of Action of PIKfyve Inhibitors in Autophagy
PIKfyve inhibitors block the production of PtdIns(3,5)P2, a key lipid in the regulation of endosome and lysosome function. The depletion of PtdIns(3,5)P2 disrupts lysosomal fission and the fusion of autophagosomes with lysosomes. This leads to a halt in the autophagic process at a late stage, causing the accumulation of autophagosomes that cannot be cleared.
Caption: this compound inhibits PIKfyve, blocking autophagic flux.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of PIKfyve inhibitors on autophagy markers.
Table 1: Effect of PIKfyve Inhibitors on LC3-II Accumulation
| Cell Line | Inhibitor | Concentration | Treatment Duration | Fold Increase in LC3-II (vs. Control) | Reference |
| SW480 | WX8 | 0.125 µM | 2 days | ~5-fold | |
| Neurons | YM-201636 | Not Specified | 4-22 hours | Significant Increase | |
| PC-3 | Apilimod | Not Specified | 21 hours | Comparable to Concanamycin A | |
| Inpp4b+/+ MEFs | Apilimod | 10 nM | 48 hours | Significant Increase | |
| Inpp4b-/- MEFs | Apilimod | 10 nM | 48 hours | Further Significant Increase |
Table 2: Effect of PIKfyve Inhibitors on p62/SQSTM1 Accumulation
| Cell Line | Inhibitor | Concentration | Treatment Duration | Fold Increase in p62 (vs. Control) | Reference |
| SW480 | WX8 | 0.125 µM | 2 days | ~3-fold | |
| Prostate Cancer Cells | PIK5-12d | Concentration-dependent | Not Specified | Concentration-dependent Increase |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol details the analysis of autophagy markers by Western blot following treatment with a PIKfyve inhibitor.
Caption: Workflow for analyzing autophagy markers by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or other PIKfyve inhibitor (e.g., Apilimod, YM-201636)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (a 12% gel is recommended for good separation of LC3-I and LC3-II)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of the PIKfyve inhibitor (e.g., 10 mM in DMSO).
-
Treat cells with varying concentrations of the inhibitor (e.g., 20 nM to 200 nM for Apilimod) or a vehicle control (DMSO) for a specified duration (e.g., 24 to 48 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Autophagic Flux Measurement: To confirm that the accumulation of LC3-II is due to a blockage of flux rather than an induction of autophagy, treat a parallel set of cells with the PIKfyve inhibitor in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the experiment. A further increase in LC3-II in the presence of the lysosomal inhibitor would suggest an increase in autophagosome synthesis, while no significant change indicates a complete blockage of degradation.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin).
-
Calculate the LC3-II/LC3-I ratio and the fold change in p62 levels relative to the vehicle-treated control.
-
Protocol 2: Immunofluorescence Staining of LC3 Puncta
This protocol describes the visualization of autophagosomes as LC3 puncta using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound or other PIKfyve inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled anti-rabbit secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the PIKfyve inhibitor and controls as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of LC3 puncta per cell upon treatment with the PIKfyve inhibitor indicates an accumulation of autophagosomes.
-
Advanced Method: Tandem Fluorescent-Tagged LC3 Assay
For a more precise measurement of autophagic flux, a tandem fluorescent-tagged LC3 (e.g., mRFP-EGFP-LC3) reporter can be used. This reporter expresses LC3 fused to both a pH-sensitive fluorescent protein (like EGFP, which is quenched in the acidic environment of the lysosome) and a pH-stable fluorescent protein (like mRFP).
In this assay:
-
Autophagosomes will appear as yellow puncta (co-localization of green and red fluorescence) in merged images.
-
Autolysosomes will appear as red-only puncta, as the EGFP signal is quenched by the acidic lysosomal pH.
Inhibition of autophagosome-lysosome fusion by this compound will result in an accumulation of yellow puncta and a decrease in red-only puncta, providing a direct visualization of the block in autophagic flux. This method can be performed using live-cell imaging or by fixing and imaging the cells.
Conclusion
PIKfyve inhibitors such as this compound are powerful tools for dissecting the molecular machinery of autophagy. The protocols outlined in these application notes provide robust methods for assessing the impact of PIKfyve inhibition on autophagic flux. By monitoring the accumulation of key autophagy markers like LC3-II and p62, researchers can effectively quantify the inhibitory effects of these compounds and further explore their therapeutic potential. For a more dynamic and precise measurement of autophagic flux, the use of tandem fluorescent-tagged LC3 reporters is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging with PIKfyve-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PIKfyve-IN-3, a potent and specific inhibitor of the phosphoinositide kinase PIKfyve, for live-cell imaging studies. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected results, enabling researchers to effectively investigate the cellular roles of PIKfyve in real-time.
Introduction to PIKfyve and this compound
PIKfyve, a lipid kinase, plays a crucial role in cellular homeostasis by synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2] These phosphoinositides are essential for regulating endolysosomal trafficking, autophagy, and ion homeostasis within the endomembrane system.[1][2][3] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes, most notably the formation of enlarged endosomes and lysosomes, often appearing as cytoplasmic vacuoles.
This compound is a highly potent small molecule inhibitor of PIKfyve kinase, demonstrating a remarkable interaction with a dissociation constant (Kd) value of 0.47 nM. Its specificity and potency make it a valuable tool for dissecting the dynamic cellular functions of PIKfyve in live-cell imaging applications.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of PIKfyve. This blockade prevents the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to PI(3,5)P₂, leading to the depletion of both PI(3,5)P₂ and its downstream product, PI(5)P. The loss of these critical signaling lipids disrupts the fission and reformation of lysosomes and endosomes, resulting in their coalescence and enlargement.
Key Applications in Live-Cell Imaging
-
Studying Endolysosomal Dynamics: Visualize the real-time formation of enlarged endosomes and lysosomes upon PIKfyve inhibition. This allows for the study of membrane fission and fusion events within the endocytic pathway.
-
Investigating Autophagy: Monitor the flux of autophagy by observing the accumulation of autophagosomes that fail to fuse with lysosomes, often visualized using fluorescently tagged LC3.
-
Drug Discovery and Target Validation: Utilize this compound as a reference compound in high-content screening assays to identify novel regulators of the endolysosomal system.
-
Understanding Disease Mechanisms: Investigate the cellular consequences of PIKfyve dysfunction, which is implicated in neurodegenerative diseases, cancer, and viral infections.
Quantitative Data Presentation
The following table summarizes representative quantitative data observed upon treatment with potent PIKfyve inhibitors like apilimod, which are expected to be comparable for this compound due to its high potency. Researchers should empirically determine the optimal conditions for their specific cell type and experimental setup.
| Parameter | Cell Type | Inhibitor Concentration | Incubation Time | Observed Effect | Reference |
| Average Lysosome Volume | RAW Macrophages | 20 nM (apilimod) | 1 - 6 hours | Significant increase in average lysosome volume over time. | |
| Average Lysosome Number | RAW Macrophages | 20 nM (apilimod) | 1 - 6 hours | Significant decrease in the number of lysosomes per cell. | |
| TFEB Nuclear Translocation | HeLa Cells | 20 nM (apilimod) | 1 hour | Increased nuclear translocation of TFEB. | |
| LC3 Puncta Formation | HeLa Cells | 800 nM (MF4) | Starvation-induced | Accumulation of lipidated GFP-LC3 positive puncta. | |
| Exosome Secretion | PC-3 Cells | 0.5 µM (apilimod) | 21 hours | Increased secretion of the exosomal fraction. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Morphology Following this compound Treatment
Objective: To visualize the dynamic changes in lysosomal size and number in real-time upon inhibition of PIKfyve with this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, RAW 264.7, U2OS)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysosomal fluorescent probe (e.g., LysoTracker Red DND-99, or cells stably expressing LAMP1-GFP)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Labeling Lysosomes (if necessary):
-
For live-cell dyes like LysoTracker, incubate the cells with the dye (e.g., 50-100 nM LysoTracker Red) in pre-warmed complete medium for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells twice with fresh, pre-warmed medium to remove excess dye.
-
For cells expressing fluorescently tagged lysosomal proteins (e.g., LAMP1-GFP), no additional labeling is required.
-
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration. Based on the potency of this compound and data from similar inhibitors, a starting concentration range of 1-100 nM is recommended. An untreated (vehicle control, e.g., 0.1% DMSO) should be prepared in parallel.
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Locate a field of view with healthy, well-distributed cells.
-
-
Image Acquisition:
-
Begin acquiring images of the untreated cells to establish a baseline (Time 0).
-
Carefully add the pre-warmed medium containing this compound (or vehicle) to the imaging dish.
-
Immediately start time-lapse imaging. Acquire images every 5-15 minutes for a total duration of 1-6 hours. Use appropriate filter sets for the chosen fluorescent probe.
-
-
Data Analysis:
-
Analyze the time-lapse images to observe changes in lysosomal morphology.
-
Quantify the average lysosome size and number per cell at different time points using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Protocol 2: Monitoring Autophagic Flux with this compound
Objective: To assess the impact of PIKfyve inhibition on the late stages of autophagy by observing the accumulation of autophagosomes.
Materials:
-
Cell line stably or transiently expressing a fluorescent autophagy reporter (e.g., GFP-LC3, RFP-GFP-LC3)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) to induce autophagy
-
This compound stock solution
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding: Seed cells expressing the autophagy reporter on glass-bottom dishes as described in Protocol 1.
-
Induction of Autophagy: To induce autophagy, replace the complete medium with pre-warmed starvation medium. Incubate for 1-2 hours at 37°C.
-
Inhibitor Treatment: Add this compound (or vehicle control) directly to the starvation medium at the desired final concentration.
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage.
-
Acquire images at the start of the treatment and then at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
-
Data Analysis:
-
Observe the formation and accumulation of fluorescent puncta (representing autophagosomes).
-
Quantify the number and intensity of puncta per cell. In cells treated with this compound, an accumulation of autophagosomes is expected due to the blockade of their fusion with lysosomes.
-
If using the RFP-GFP-LC3 tandem reporter, a block in autophagic flux will be indicated by an increase in yellow (RFP+GFP+) puncta, as the GFP signal is not quenched in the non-acidic environment of the autophagosome.
-
Expected Results and Troubleshooting
Expected Results: Upon treatment with this compound, cells are expected to exhibit a time- and concentration-dependent increase in the size of lysosomes and a decrease in their number. In autophagy assays, an accumulation of LC3-positive puncta should be observed, indicating a blockage in autophagic flux.
Troubleshooting:
-
No observable phenotype:
-
Increase inhibitor concentration: The effective concentration may vary between cell lines. Perform a dose-response curve.
-
Increase incubation time: The formation of vacuoles can take several hours.
-
Confirm inhibitor activity: Ensure the this compound stock solution is properly stored and handled.
-
-
High cell toxicity:
-
Decrease inhibitor concentration or incubation time: High concentrations or prolonged exposure may lead to cell death.
-
Monitor cell health: Use a cell viability marker to distinguish between specific effects and general toxicity.
-
By following these application notes and protocols, researchers can effectively employ this compound as a powerful tool for the live-cell imaging of fundamental cellular processes regulated by PIKfyve.
References
Application Notes and Protocols for Studying Exosome Release Using PIKfyve Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal and lysosomal trafficking. It catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P)[1]. This conversion is essential for the maturation of multivesicular bodies (MVBs) and their subsequent fusion with lysosomes for degradation of their contents. Inhibition of PIKfyve disrupts this pathway, leading to an accumulation of MVBs. As an alternative to lysosomal degradation, these MVBs can fuse with the plasma membrane, resulting in the release of their intraluminal vesicles (ILVs) as exosomes.[2][3][4] This makes PIKfyve inhibitors valuable tools for studying the mechanisms of exosome biogenesis and release.
While several PIKfyve inhibitors, such as apilimod and YM201636, have been used to study exosome release, this document will focus on the application of PIKfyve inhibitors as a class of compounds for this purpose. Although specific studies on PIKfyve-IN-3 in the context of exosome release are not extensively documented in publicly available research, as a potent inhibitor of PIKfyve, it is expected to function similarly to other inhibitors of this kinase. Therefore, the principles and protocols outlined here, based on studies with other PIKfyve inhibitors, are predicted to be applicable for investigating the effects of this compound on exosome secretion.
Mechanism of Action: PIKfyve Inhibition and Exosome Release
The process of exosome release is intricately linked to the endosomal pathway. Exosomes are formed as ILVs within MVBs. Under normal physiological conditions, a significant portion of MVBs fuse with lysosomes, leading to the degradation of the ILVs and their cargo.
PIKfyve plays a pivotal role in this process. By converting PtdIns(3)P to PtdIns(3,5)P2, PIKfyve facilitates the maturation of endosomes and the subsequent fusion of MVBs with lysosomes[5]. Inhibition of PIKfyve leads to a depletion of PtdIns(3,5)P2, which in turn impairs the fusion of MVBs with lysosomes. This blockage results in an increased number of MVBs within the cell. These accumulated MVBs are then redirected to the plasma membrane, where they fuse and release their ILV content into the extracellular space as exosomes.
Furthermore, inhibition of PIKfyve has been shown to induce secretory autophagy, a process where autophagic proteins are found in the exosomal fractions. This suggests a close relationship between the endosomal, lysosomal, and autophagic pathways in the regulation of exosome release.
Data Presentation
The following tables summarize quantitative data from studies using the PIKfyve inhibitor apilimod to demonstrate the effect of PIKfyve inhibition on exosome release and MVB morphology in PC-3 cells.
Table 1: Effect of Apilimod Treatment on Exosome Release from PC-3 Cells
| Parameter | Control | Apilimod (0.5 µM) | Fold Change | Reference |
| Exosome Concentration (particles/mL) | 1.0 (normalized) | ~2.5 | ~2.5-fold increase | |
| Total Protein in Exosomal Fraction (µg) | ~20 | ~45 | ~2.25-fold increase |
Table 2: Quantitative Electron Microscopy Analysis of PC-3 Cells Treated with Apilimod
| Parameter | Control | Apilimod | Fold Change | Reference |
| Number of MVBs per cell profile | 1.0 (normalized) | ~2.0 | ~2-fold increase | |
| Number of ILVs per cell profile | 1.0 (normalized) | ~4.0 | ~4-fold increase | |
| MVB Diameter (nm) | ~400 | ~600 | ~1.5-fold increase |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of PIKfyve inhibitors on exosome release, based on established methodologies.
Protocol 1: Cell Culture and Treatment with PIKfyve Inhibitor
-
Cell Seeding: Plate PC-3 cells (or other cell lines of interest) in complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Exosome-depleted Media: Once cells reach the desired confluency (e.g., 70-80%), replace the growth medium with a medium containing exosome-depleted FBS. To prepare exosome-depleted FBS, ultracentrifuge the FBS at 100,000 x g for 18 hours at 4°C.
-
Inhibitor Treatment: Add the PIKfyve inhibitor (e.g., apilimod at a final concentration of 0.5 µM, or an empirically determined optimal concentration of this compound) to the culture medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period to collect conditioned media for exosome isolation (e.g., 18-24 hours).
Protocol 2: Exosome Isolation by Differential Ultracentrifugation
-
Collect Conditioned Media: Collect the cell culture supernatant from both inhibitor-treated and control cells.
-
Low-Speed Centrifugation: Centrifuge the media at 300 x g for 10 minutes at 4°C to pellet cells.
-
Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.
-
Ultracentrifugation: Filter the supernatant through a 0.22 µm filter and then ultracentrifuge at 100,000 x g for 70 minutes at 4°C to pellet exosomes.
-
Washing: Discard the supernatant and resuspend the exosome pellet in a large volume of PBS. Ultracentrifuge again at 100,000 x g for 70 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS or lysis buffer for downstream analysis.
Protocol 3: Nanoparticle Tracking Analysis (NTA) for Exosome Quantification
-
Sample Preparation: Dilute the isolated exosome suspension in PBS to achieve a particle concentration within the optimal range for the NTA instrument (e.g., 20-100 particles per frame).
-
NTA Measurement: Load the diluted sample into the NTA instrument (e.g., a NanoSight instrument).
-
Data Acquisition: Capture several videos (e.g., 3-5 videos of 60 seconds each) for each sample.
-
Data Analysis: Analyze the captured videos using the NTA software to determine the particle concentration (particles/mL) and size distribution. Normalize the particle count to the number of producing cells.
Protocol 4: Western Blotting for Exosomal and Autophagy Markers
-
Protein Quantification: Lyse the isolated exosomes and the corresponding cells. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosomal markers (e.g., CD63, CD9, Alix, TSG101) and autophagy markers (e.g., LC3, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Transmission Electron Microscopy (TEM) of Cells and Exosomes
-
Cell Fixation for MVB analysis: Fix inhibitor-treated and control cells in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M phosphate buffer.
-
Exosome Fixation: Fix the isolated exosome pellet with 2% paraformaldehyde.
-
Sample Processing: Post-fix the samples in osmium tetroxide, dehydrate in a graded series of ethanol, and embed in resin.
-
Ultrathin Sectioning: Cut ultrathin sections (e.g., 70 nm) and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to visualize MVBs within the cells and the morphology of the isolated exosomes.
Visualizations
Caption: PIKfyve signaling in exosome release.
Caption: Workflow for studying exosome release.
References
- 1. PIKFYVE - Wikipedia [en.wikipedia.org]
- 2. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve inhibition increases exosome release and induces secretory autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIKfyve inhibition increases exosome release and induces secretory autophagy | Semantic Scholar [semanticscholar.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating PIKfyve-IN-3 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a critical process in cancer metastasis, the primary cause of mortality in cancer patients. The lipid kinase PIKfyve plays a crucial role in various cellular functions, including membrane trafficking and cytoskeletal dynamics, which are fundamental to cell motility.[1][2] PIKfyve, in a complex with MTMR3, regulates the production of phosphatidylinositol 5-phosphate (PtdIns5P), a lipid messenger implicated in stimulating cell migration.[1][3][4] Inhibition of PIKfyve has been shown to suppress the proliferation and migration of various cancer cells, making it a promising therapeutic target for metastatic cancer.
PIKfyve-IN-3 is a potent and orally active inhibitor of PIKfyve kinase with a high affinity (Kd value of 0.47 nM). It has demonstrated anti-tumor activity in xenograft models, and its mechanism suggests it is a valuable tool for investigating the role of PIKfyve in cancer biology. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action & Signaling Pathway
PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). The phosphatase MTMR3 then converts PtdIns(3,5)P2 to PtdIns5P. This phosphoinositide loop is integral to cell migration. The resulting PtdIns5P is involved in the activation of the Rho family GTPase Rac1, a key regulator of the actin cytoskeleton and cell motility. By inhibiting PIKfyve, compounds like this compound disrupt this pathway, leading to reduced PtdIns5P levels, subsequent inactivation of Rac1, and ultimately, an impairment of cancer cell migration and invasion.
Quantitative Data Summary: Effects of PIKfyve Inhibition
Inhibition of PIKfyve has been demonstrated to reduce cell migration across various cell types. While specific quantitative data for this compound in migration assays is proprietary, the following table summarizes results from studies using other PIKfyve inhibitors, such as YM201636, which can be indicative of the expected outcomes when using this compound.
| Inhibitor | Cell Line | Assay Type | Effect on Migration | Reference |
| YM201636 | BJ Fibroblasts | Wound Healing | ~50% reduction in cell velocity | |
| YM201636 | PC3, Rh30, A549 (Cancer Cells) | Wound Healing | Strong reduction in cell velocity | |
| PIKfyve siRNA | BJ Fibroblasts | Wound Healing | Significant decrease in velocity & persistence | |
| PIKfyve siRNA | PC3, Rh30, A549 (Cancer Cells) | Wound Healing | Significant reduction in cell velocity | |
| Apilimod, STF-62247 | ccRCC Cells | Wound Healing | Reduced cell migration |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro. It involves creating a cell-free gap, or "wound," in a confluent monolayer of cancer cells and monitoring the closure of this gap over time.
Protocol Details:
-
Cell Seeding:
-
Select an appropriate adherent cancer cell line (e.g., MDA-MB-231, A549, HeLa).
-
Seed cells in a 24-well plate at a density that will form a 90-95% confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once confluent, use a sterile 1 mL or p200 pipette tip to make a straight scratch across the center of the well. Apply firm, even pressure to ensure a clean, cell-free area.
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Prepare dilutions of this compound in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.
-
Add the medium containing the desired concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
-
Imaging and Analysis:
-
Immediately after treatment, capture baseline images (T=0) of the wounds using an inverted microscope.
-
Incubate the plate and acquire images of the same wound fields at regular intervals (e.g., every 6-12 hours) until the gap in the control wells is nearly closed.
-
Measure the area of the cell-free "wound" at each time point using software like ImageJ.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Wound Area at T=0 - Wound Area at T=t) / Wound Area at T=0 ] x 100
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant, providing a quantitative measure of cell motility.
Protocol Details:
-
Chamber Preparation:
-
Place 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) into the lower wells of a 24-well plate.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency. It is recommended to starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Trypsinize and resuspend the cells in a serum-free or low-serum medium at a concentration of 1x10^5 cells/mL.
-
Aliquot cells and pre-incubate them with various concentrations of this compound or vehicle control.
-
-
Cell Seeding and Incubation:
-
Place Transwell® inserts (typically with 8.0 µm pores) into the wells.
-
Add 200 µL of the prepared cell suspension into the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
-
Fixation, Staining, and Quantification:
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% Paraformaldehyde (PFA) or 70% ethanol for 10-15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet solution for 15-30 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Allow the membrane to dry, then image several random fields under a microscope to visualize the migrated cells.
-
For quantification, elute the dye from the stained cells using 90% acetic acid and measure the absorbance (e.g., at 590 nm) with a microplate reader. The absorbance is proportional to the number of migrated cells.
-
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of PIKfyve Ameliorates the Proliferation and Migration of Vascular Smooth Muscle Cells and Vascular Intima Hyperplasia By Reducing mTORC1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of phosphatidylinositol 5-phosphate via PIKfyve and MTMR3 regulates cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PIKfyve-IN-3 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PIKfyve inhibitors, with a focus on potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PIKfyve kinase?
A: PIKfyve is a lipid kinase, not a protein kinase. Its main role is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) at the D-5 position on the inositol ring, which produces phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This lipid product, PI(3,5)P2, is a critical signaling molecule that regulates the homeostasis of endosomes and lysosomes, influencing processes like membrane trafficking and autophagy.[3][4][5]
Q2: I'm observing large vacuoles in my cells after treatment with a PIKfyve inhibitor. Is this an expected on-target effect?
A: Yes, the formation of large cytoplasmic vacuoles is a well-documented on-target effect of PIKfyve inhibition. This phenotype, sometimes referred to as vacuolization, results from the disruption of endosome and lysosome function and homeostasis due to the depletion of PI(3,5)P2. Recent studies suggest this vacuole enlargement is caused by the osmotic swelling of endosomes and lysosomes due to the accumulation of ammonium ions derived from glutamine metabolism.
Q3: Can inhibitors developed for other kinases have off-target effects on PIKfyve?
A: Yes. It has been demonstrated that some compounds initially developed as inhibitors for other kinases can exhibit off-target inhibition of PIKfyve. A notable example is the pyridinyl imidazole class of p38 MAPK inhibitors, such as SB203580 and SB202190. These compounds have been shown to directly inhibit PIKfyve activity, leading to the characteristic cytoplasmic vacuolation phenotype associated with PIKfyve inhibition.
Q4: How can I confirm that the observed cellular phenotype is due to PIKfyve inhibition?
A: To confirm that a cellular effect is due to on-target PIKfyve inhibition, you can perform several experiments. One approach is to use a rescue experiment with a drug-insensitive ortholog, such as the yeast PIKfyve homolog, Fab1, which is not inhibited by some small molecules. Another method is to use siRNA or shRNA to specifically knock down PIKfyve and observe if the same phenotype is produced. Additionally, you can measure the cellular levels of PI(3,5)P2, which should decrease upon treatment with a PIKfyve inhibitor.
Troubleshooting Guide
Issue 1: Unexpected cytoplasmic vacuolation observed with a non-PIKfyve kinase inhibitor.
-
Potential Cause: Your compound may have off-target activity against PIKfyve. This has been observed with certain p38 MAPK inhibitors like SB203580 and SB202190, which are now known to inhibit PIKfyve directly.
-
Troubleshooting Steps:
-
Review the literature: Check if your compound or structurally related molecules have been reported to have effects on endosomal or lysosomal pathways.
-
Perform an in vitro PIKfyve kinase assay: Directly test the ability of your compound to inhibit recombinant PIKfyve activity. This will provide a quantitative measure (IC50) of its off-target potency.
-
Compare phenotypes: Treat cells with a well-characterized, selective PIKfyve inhibitor (e.g., YM201636 or apilimod) and compare the resulting vacuolation phenotype with that induced by your compound.
-
Measure PI(3,5)P2 levels: Assess the levels of PI(3,5)P2 in cells treated with your compound. A significant reduction would strongly suggest off-target PIKfyve inhibition.
-
Issue 2: My PIKfyve inhibitor shows lower than expected potency in a cellular assay compared to a biochemical assay.
-
Potential Cause: Several factors can contribute to discrepancies between in vitro and cellular potency. These include cell permeability, compound stability, and the presence of efflux pumps. For PIKfyve, the cellular environment and substrate availability can also play a role.
-
Troubleshooting Steps:
-
Assess cell permeability: Use analytical methods to determine the intracellular concentration of your inhibitor.
-
Evaluate compound stability: Check the stability of your compound in your cell culture medium over the time course of your experiment.
-
Consider alternative PIKfyve inhibitors: Test other structurally distinct PIKfyve inhibitors to see if the effect is specific to your compound.
-
Optimize assay conditions: Ensure that the incubation time and inhibitor concentration range are appropriate for your cell type and the specific endpoint being measured.
-
Data Presentation
Table 1: In Vitro Potency of Various Kinase Inhibitors on PIKfyve
| Compound | Primary Target(s) | Potency on PIKfyve | Notes |
| PIKfyve-IN-3 (L22) | PIKfyve | Kd: 0.47 nM | A potent and selective PIKfyve inhibitor. |
| Apilimod | PIKfyve | IC50: ~14 nM | A highly selective PIKfyve inhibitor. |
| YM201636 | PIKfyve | IC50: 33 nM | A potent and selective PIKfyve inhibitor. |
| WX8 | PIKfyve | Kd: 0.9 nM | Also shows some activity against PIP4K2C (Kd: 340 nM). |
| SB203580 | p38 MAPK | IC50: 433 ± 42.9 nM | An example of an off-target inhibitor of PIKfyve. |
| SB202190 | p38 MAPK | IC50: 355 ± 36.2 nM | Another example of an off-target inhibitor of PIKfyve. |
Experimental Protocols
Protocol 1: In Vitro PIKfyve Lipid Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available assays and published literature for measuring the activity of recombinant PIKfyve by quantifying the amount of ADP produced.
Materials:
-
Recombinant active PIKfyve enzyme
-
Lipid Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.1% CHAPS)
-
PI(3)P:PS substrate solution (Phosphatidylinositol 3-phosphate mixed with Phosphatidylserine)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) and DMSO (vehicle control)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in Lipid Kinase Buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Dilute the recombinant PIKfyve enzyme to the desired working concentration in Lipid Kinase Buffer. The optimal concentration should be determined empirically.
-
Prepare the PI(3)P:PS substrate solution. Briefly sonicate the lipid mixture before use.
-
Prepare the ATP solution at a concentration that is at or near the Km for PIKfyve.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted test inhibitor or vehicle control.
-
Add 10 µL of the diluted PIKfyve enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 5 µL of the PI(3)P:PS substrate solution, followed by 5 µL of the ATP solution. The final reaction volume will be 25 µL.
-
Shake the plate for 2 minutes and then incubate at 30°C for 40-60 minutes. The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: PIKfyve phosphorylates PI(3)P to generate PI(3,5)P2, regulating downstream cellular processes. This compound directly inhibits this activity.
Caption: A logical workflow for troubleshooting unexpected cytoplasmic vacuolation induced by a kinase inhibitor.
References
- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating PIKfyve-IN-3 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the potent and selective PIKfyve kinase inhibitor, PIKfyve-IN-3. By offering detailed protocols and clear data presentation, this guide aims to facilitate seamless experimental workflows and ensure reliable results.
Troubleshooting Guide: Addressing this compound Insolubility
This section provides solutions to common solubility issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: Initial insolubility can often be overcome by optimizing the dissolution process. First, ensure you are using a recommended solvent such as DMSO for creating a high-concentration stock solution.[1][2] If the compound remains insoluble, consider the following steps:
-
Vortexing: Mix the solution thoroughly by vortexing for 1-2 minutes.[3]
-
Sonication: Sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[3]
-
Gentle Warming: If necessary, gently warm the solution to 37°C. However, it is crucial to verify the temperature stability of this compound to avoid degradation.[3]
-
Solvent Purity: Ensure the use of high-purity, anhydrous-grade DMSO, as contaminants can affect solubility.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. To mitigate this, employ the following strategies:
-
Lower Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Dropwise Addition with Mixing: Add the DMSO stock to the aqueous medium dropwise while gently vortexing to ensure rapid and thorough mixing.
-
Maintain Low DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent toxicity.
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween® 80, to your aqueous buffer to help maintain the compound's solubility.
Q3: My experimental results are inconsistent, and I suspect it's due to the solubility of this compound. How can I confirm this?
A3: Inconsistent results can indeed stem from poor solubility, leading to an inaccurate effective concentration of the inhibitor. To investigate this:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.
-
Solubility Test in Media: Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit under your experimental conditions.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent itself.
Solubility Data for this compound
The following table summarizes recommended solvent formulations for achieving a clear solution of this compound.
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.77 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.77 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.77 mM) |
Data sourced from MedchemExpress.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo studies.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but confirm compound stability at this temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (using 20% SBE-β-CD in Saline)
-
Initial Dilution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Homogenization: Mix the solution evenly. This protocol yields a clear solution of at least 1 mg/mL. Note that for continuous dosing periods exceeding half a month, this protocol should be chosen with care.
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the PIKfyve signaling pathway and a general workflow for troubleshooting insolubility.
References
PIKfyve-IN-3 stability in different media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PIKfyve inhibitor, PIKfyve-IN-3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] To maintain the integrity of the compound, store these stock solutions in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Avoiding repeated freeze-thaw cycles is crucial to prevent degradation.[2][3]
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
Q3: Can components of the cell culture medium affect this compound?
A3: Yes, components of cell culture media, particularly serum proteins, can bind to small molecules like this compound. This binding can reduce the effective concentration of the inhibitor and may also alter its stability. It is advisable to evaluate the efficacy of this compound in both serum-free and serum-containing media to understand the potential impact of serum components.
Q4: What are the visual signs of this compound instability or precipitation?
A4: A common sign of instability or poor solubility is the appearance of a precipitate in your cell culture media or aqueous buffer after the addition of the inhibitor. This indicates that the kinetic solubility of the compound has been exceeded. A loss of biological activity over time in your assay can also be an indicator of compound degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect of this compound. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media during the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant inhibition of PIKfyve. | 1. Perform a stability study of this compound in your specific media and under your experimental conditions (see Experimental Protocols section). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments. 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider optimizing the delivery method or using a different inhibitor with better cell penetration characteristics. 3. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. |
| Precipitation of this compound in cell culture media. | The final concentration of the inhibitor exceeds its solubility in the aqueous medium. | 1. Lower the Final Concentration: The most direct approach is to work at a lower final concentration of the inhibitor. 2. Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution. 3. Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the solution. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Perform a stability study in your assay buffer to determine the rate of degradation. |
Stability and Solubility Data Summary
While specific stability data for this compound in various experimental media is limited, the following tables summarize the available information on stock solution stability and recommended formulations for in vivo studies.
Table 1: this compound Stock Solution Stability
| Solvent | Storage Temperature | Storage Period |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Table 2: Recommended Formulations for In Vivo Studies
| Protocol | Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.77 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.77 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.77 mM) |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Media
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-UV or LC-MS/MS system
-
Appropriate vials for sample collection
Procedure:
-
Prepare the Test Solution: Dilute the this compound stock solution to your final working concentration in the desired experimental medium. Prepare a sufficient volume for sampling at multiple time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial peak area of this compound. This will serve as your 100% reference point.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Sample Analysis: Analyze each aliquot by HPLC-UV or LC-MS/MS to measure the peak area of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile of the compound under your experimental conditions.
Visualizations
Caption: PIKfyve Signaling Pathway and Inhibition by this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: PIKfyve-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIKfyve-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve)[1]. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and is also involved in the synthesis of phosphatidylinositol 5-phosphate (PI(5)P)[2][3][4]. PI(3,5)P2 is a crucial signaling lipid that regulates endosome and lysosome homeostasis, including processes like membrane trafficking, fission, and fusion events[5]. By inhibiting PIKfyve, this compound disrupts these processes, leading to characteristic cellular phenotypes such as the enlargement of endosomes and lysosomes, often observed as cytoplasmic vacuolation.
Q2: What are appropriate negative controls for my this compound experiment?
To ensure the observed effects are specifically due to PIKfyve inhibition, it is crucial to include proper negative controls. Ideal negative controls include:
-
A Structurally Similar Inactive Analog: The best chemical negative control is a molecule that is structurally almost identical to this compound but does not inhibit PIKfyve. While a specific inactive analog for this compound is not readily commercially available, the principle has been demonstrated with other PIKfyve inhibitors like apilimod, for which the inactive analog API09 is used. Researchers may need to synthesize such a compound or consult with medicinal chemists. A recently developed degrader of PIKfyve, PIK5-12d, has a corresponding inactive control, PIK5-12dN, which is synthesized using an inactive isomer of the VHL ligand.
-
Vehicle Control: The most basic and essential control is to treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Genetic Controls (siRNA/shRNA/CRISPR): Knockdown or knockout of the PIKFYVE gene should phenocopy the effects of this compound. Comparing the inhibitor's effect in wild-type cells versus cells with reduced or absent PIKfyve expression can confirm on-target activity. Non-targeting siRNA or shRNA should be used as a control for the genetic manipulation itself.
Q3: I am not observing the expected cytoplasmic vacuolation after treating my cells with this compound. What could be the reason?
Several factors could contribute to the lack of a vacuolation phenotype:
-
Cell Type Specificity: The extent of vacuolation can vary between different cell lines. Some cell types may be less sensitive to PIKfyve inhibition.
-
Inhibitor Concentration and Incubation Time: The concentration of this compound and the duration of treatment are critical. Ensure you are using a concentration at or above the IC50 for your cell line and a sufficient incubation time (typically several hours) to observe the phenotype.
-
Culture Conditions: Cellular stress and nutrient availability can influence the cellular response to PIKfyve inhibition. For example, serum deprivation has been shown to enhance the cytotoxic effects and vacuolation caused by PIKfyve inhibitors in some cell lines.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Q4: My cells are dying after treatment with this compound, which is not the expected outcome. What should I do?
Unexpected cell death could be due to:
-
High Inhibitor Concentration: Extremely high concentrations of any compound can lead to off-target effects and general cytotoxicity. Perform a dose-response experiment to find the optimal concentration that induces the desired phenotype without causing widespread cell death.
-
Prolonged Incubation: Long-term inhibition of PIKfyve can be cytotoxic to some cell lines, particularly those that are dependent on autophagy for survival.
-
Off-Target Effects: Although this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out. Comparing the phenotype to that of PIKfyve knockdown can help to dissect specific from non-specific effects.
-
Serum Deprivation: As mentioned, serum-starved cells can be more sensitive to the cytotoxic effects of PIKfyve inhibitors. If your experimental conditions involve serum starvation, consider reducing the inhibitor concentration or incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak vacuolation | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment. Start with concentrations around the reported IC50 values. |
| Cell line is resistant to PIKfyve inhibition-induced vacuolation. | Try a different cell line known to exhibit a strong vacuolation phenotype (e.g., DU145, PC3, U2OS). | |
| Inactive compound. | Check the storage conditions and age of your this compound stock. Test a fresh batch of the inhibitor. | |
| High cell toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. |
| Prolonged treatment. | Reduce the incubation time. | |
| Off-target effects. | Use a lower concentration of the inhibitor and compare the results with a genetic control (PIKfyve siRNA/shRNA). | |
| Cell culture conditions (e.g., serum starvation). | If possible, perform the experiment in complete medium or reduce the inhibitor concentration under starvation conditions. | |
| Inconsistent results | Variability in cell density or passage number. | Use cells at a consistent confluency and within a specific passage number range. |
| Instability of the inhibitor in culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Difficulty in quantifying vacuolation | Subjective manual counting. | Use image analysis software like ImageJ or FIJI to quantify vacuole number and area for unbiased results. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected PIKfyve Inhibitors
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| This compound | PIKfyve | Kd: 0.47 nM | Kinase binding assay | |
| Apilimod | PIKfyve | IC50: ~14 nM | In vitro kinase assay | |
| YM201636 | PIKfyve | IC50: 33 nM | In vitro kinase assay | |
| WX8 | PIKfyve | Kd: 0.9 nM | Kinase binding assay | |
| PIK5-12d | PIKfyve | DC50: 1.48 nM | Protein degradation assay |
Table 2: Cellular Effects of PIKfyve Inhibition
| Treatment | Cell Line | Effect | Quantification | Reference |
| Apilimod (10 nM, 2h) | HeLa | Decrease in PI(3,5)P2 levels | Significant decrease compared to inactive analog API09 | |
| Apilimod (20 nM, 18h) | MEFs | Cytoplasmic vacuolation | Multiple vacuoles observed | |
| YM201636 (800 nM, 18h) | MEFs | Cytoplasmic vacuolation | Multiple vacuoles observed | |
| PIKfyve siRNA | DU145, PC3 | Cellular vacuolation | Morphological changes observed | |
| Apilimod | RAW 264.7 | Increased LAMP1 protein levels | Significant increase, reversible with rapamycin |
Experimental Protocols
Protocol 1: Western Blot Analysis of PIKfyve Pathway Markers
This protocol is for assessing changes in protein levels of autophagy markers (LC3, p62) and lysosomal markers (LAMP1) following this compound treatment.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include vehicle and other negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, LAMP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Protocol 2: Immunofluorescence Staining for Lysosomal Markers and Vacuolation
This protocol is for visualizing the effect of this compound on lysosomal morphology and cellular vacuolation.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After overnight adherence, treat the cells with this compound and appropriate controls for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 5% BSA or goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a lysosomal marker, such as LAMP1, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5-10 minutes. Wash again and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 3: Quantification of Cellular Vacuolation
This protocol provides a basic workflow for quantifying the vacuolation phenotype using ImageJ/FIJI.
-
Image Acquisition: Acquire phase-contrast or DIC images of cells treated with this compound and controls.
-
Image Processing in ImageJ/FIJI:
-
Open the image and convert it to 8-bit grayscale.
-
Use the "Threshold" tool to segment the vacuoles from the rest of the cell. Adjust the threshold levels to accurately select the vacuoles.
-
Use the "Analyze Particles" function to count the number of vacuoles and measure their area. Set appropriate size and circularity parameters to exclude non-vacuolar objects.
-
-
Data Analysis: The "Analyze Particles" tool will generate a results table with the count, total area, and average size of the vacuoles. This data can be exported for further statistical analysis. For more advanced 3D quantification from z-stacks, plugins like "3D Objects Counter" can be utilized.
Signaling Pathways and Experimental Workflows
Caption: PIKfyve signaling pathway and its inhibition by this compound.
Caption: Regulation of mTORC1 and autophagy by PIKfyve.
Caption: General experimental workflow for a this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with PIKfyve-IN-3
Welcome to the technical support center for PIKfyve-IN-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Little to no observable phenotype (e.g., no vacuole formation)
-
Possible Cause 1: Insufficient Inhibitor Concentration or Activity.
-
Solution: Verify the optimal concentration of this compound for your specific cell line and experimental conditions by performing a dose-response experiment. Ensure the inhibitor is active by testing it in a cell-free kinase assay if possible. Always prepare fresh dilutions from a validated stock solution for each experiment.[1]
-
-
Possible Cause 2: Low Cell Permeability.
-
Solution: While many PIKfyve inhibitors are cell-permeable, this can vary between cell types. If you suspect low permeability, consider increasing the incubation time or using a different inhibitor with known high permeability as a positive control.
-
-
Possible Cause 3: Incorrect Timing of Inhibitor Addition.
-
Solution: The timing of inhibitor treatment relative to your experimental stimulus is crucial. Optimize the treatment schedule to ensure the inhibitor is present to exert its effect when the PIKfyve pathway is active.[1]
-
Issue 2: High Levels of Cell Death or Unexpected Toxicity
-
Possible Cause 1: Inhibitor Concentration is Too High.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[1] The final concentration of the solvent (e.g., DMSO) should typically be below 0.1-0.5% to avoid solvent-induced toxicity.[1]
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: Be aware of potential off-target effects. For example, the PIKfyve inhibitor YM201636 has been shown to inhibit p110α at higher concentrations.[2] If you suspect off-target effects, try using a structurally different PIKfyve inhibitor to see if the phenotype is consistent.
-
-
Possible Cause 3: Prolonged Exposure.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of PIKfyve without causing excessive cell death.
-
Issue 3: Variability Between Experimental Replicates
-
Possible Cause 1: Inconsistent Compound Solubility.
-
Solution: Ensure your stock solution of this compound is fully dissolved. If you observe precipitation, gentle warming or sonication may help. Avoid "solvent shock" by performing a stepwise dilution of the concentrated stock into your cell culture medium.
-
-
Possible Cause 2: Instability of the Inhibitor in Culture Media.
-
Solution: Some small molecules can be unstable in aqueous solutions at 37°C. Prepare fresh dilutions of this compound in your cell culture medium for each experiment and minimize the time the compound spends in the incubator before being added to cells.
-
-
Possible Cause 3: Inconsistent Cell Health and Density.
-
Solution: Use cells that are in a consistent growth phase and seed them at a uniform density for all experiments. Monitor cell health and morphology throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype after treatment with this compound?
A1: The most common and well-documented phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles. These vacuoles are derived from swollen late endosomes and lysosomes. This occurs because PIKfyve is essential for the production of PI(3,5)P2, a lipid that regulates endosomal trafficking and lysosomal homeostasis.
Q2: How can I confirm that this compound is inhibiting autophagy?
A2: A common method to monitor autophagy is by Western blot analysis of the protein LC3. Inhibition of autophagic flux by a PIKfyve inhibitor will lead to an accumulation of the lipidated form, LC3-II. You can also use immunofluorescence to observe the accumulation of LC3 puncta within the cell.
Q3: What are some key differences between this compound and other PIKfyve inhibitors like apilimod and YM201636?
A3: While all three are potent PIKfyve inhibitors, they have different chemical structures which may lead to variations in potency, selectivity, and off-target effects. For instance, YM201636 has been reported to have some activity against p110α at higher concentrations. Apilimod is a well-characterized inhibitor with a favorable safety profile in some human studies. The choice of inhibitor should be guided by the specific experimental context and a thorough review of the literature.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule inhibitor that targets the kinase activity of PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). By inhibiting PIKfyve, this compound depletes cellular levels of PI(3,5)P2, which disrupts endosomal trafficking and lysosomal function.
Data Presentation
Table 1: Comparative Potency of Common PIKfyve Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cellular Effects | Reference(s) |
| Apilimod | PIKfyve | ~20 nM | Inhibition of IL-12/IL-23 production, vacuole formation | |
| YM201636 | PIKfyve | 33 nM | Vacuole formation, inhibition of retroviral budding | |
| p110α | 3.3 µM | Potential off-target effects at higher concentrations | ||
| WX8 | PIKfyve | - | Vacuole formation, selective cytotoxicity in cancer cells |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II Accumulation
This protocol details the steps to assess the effect of this compound on autophagic flux by measuring the accumulation of LC3-II.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to your protein lysates and heat at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. It is important to use a higher percentage gel to resolve the small difference between LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the IC50 value.
-
Protocol 3: Immunofluorescence Staining of Endosomal Markers
This protocol provides a method for visualizing the effect of this compound on endosomal morphology.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Incubate with a primary antibody against an endosomal marker (e.g., EEA1 for early endosomes or LAMP1 for late endosomes/lysosomes) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: this compound inhibits the PIKfyve kinase, blocking the conversion of PI(3)P to PI(3,5)P2 and disrupting downstream endosomal and lysosomal processes.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: PIKfyve Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PIKfyve inhibitors, with a focus on potential long-term treatment side effects. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cellular phenotype observed with long-term PIKfyve inhibitor treatment?
The most prominent and consistently reported cellular phenotype following either pharmacological or genetic inhibition of PIKfyve is the formation of large cytoplasmic vacuoles. This is indicative of severe disruption of lysosomal and endosomal homeostasis. Specifically, PIKfyve inhibition blocks lysosome fission, leading to the accumulation of enlarged, fused lysosomes.
Q2: Are the cellular vacuoles formed upon PIKfyve inhibition reversible?
The formation of vacuoles is a direct consequence of PIKfyve enzyme inhibition. Washout of the inhibitor can lead to the resolution of these vacuoles, although the dynamics of reversal may depend on the specific compound, its concentration, and the duration of treatment.
Q3: What are the known systemic effects of long-term PIKfyve inhibition in vivo?
Systemic, long-term inhibition of PIKfyve can have significant consequences. Global knockout of the PIKfyve gene in mice results in embryonic lethality. Conditional or partial inhibition has revealed essential functions in various tissues:
-
Metabolic Homeostasis: Mice with muscle-specific PIKfyve disruption exhibit whole-body glucose intolerance and muscle insulin resistance.
-
Neurological Function: Defects in the PIKfyve complex are linked to neurodegenerative diseases.
-
Immune System: PIKfyve plays a role in Toll-like receptor (TLR) signaling, and its inhibition can suppress the production of cytokines like IL-12 and IL-23.
The severity of the phenotype in genetically modified mice is proportional to the residual PIKfyve protein/activity. Mice with ~10% residual PIKfyve survive for about two weeks with multi-organ defects, while heterozygous mice with ~50% activity have a normal lifespan.
Q4: What are the reported side effects of the PIKfyve inhibitor Apilimod in human clinical trials?
Apilimod is the most extensively studied PIKfyve inhibitor in clinical trials for conditions like Crohn's disease, rheumatoid arthritis, and non-Hodgkin's lymphoma. It has been generally well-tolerated. Commonly reported adverse events include:
-
Nausea
-
Headache
-
Fatigue
-
Nasopharyngitis
-
Pyrexia (fever)
-
Arthralgia (joint pain)
In a Phase 2a trial for ALS, no drug-related serious adverse events were reported.
Troubleshooting Guides
Issue 1: Excessive Cytoplasmic Vacuolization Leading to Cell Death in Vitro
Problem: After initiating treatment with a PIKfyve inhibitor, a high degree of cytoplasmic vacuolization is observed, followed by significant cell death, complicating downstream assays.
Possible Causes & Solutions:
| Cause | Solution |
| Inhibitor Concentration Too High | The formation of vacuoles is a dose-dependent effect. Titrate the inhibitor to the lowest effective concentration for your experimental goal. Determine the EC50 for the desired effect versus the IC50 for cytotoxicity. |
| Prolonged Treatment Duration | Chronic inhibition can lead to irreversible lysosomal stress. Consider shorter treatment durations or intermittent dosing schedules if the experimental design allows. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to PIKfyve inhibition. For example, autophagy-dependent cancer cells can be particularly sensitive. If possible, test your inhibitor in a panel of cell lines to select one with a suitable therapeutic window. |
| Off-Target Effects | While many PIKfyve inhibitors are highly specific, off-target effects can contribute to toxicity. Compare the effects of multiple, structurally distinct PIKfyve inhibitors (e.g., Apilimod, YM201636) to confirm that the observed phenotype is due to on-target PIKfyve inhibition. |
Issue 2: Inconsistent or Unexpected Results in Signaling Pathway Analysis
Problem: Downstream readouts of signaling pathways known to be affected by PIKfyve, such as mTOR or TGF-β, are variable or contrary to expectations.
Possible Causes & Solutions:
| Cause | Solution |
| Disrupted Endosomal Trafficking | PIKfyve inhibition alters the trafficking of signaling receptors. For example, it can trap receptors like EGFR in swollen endosomes, blocking their degradation. This can alter the kinetics and localization of signaling. Analyze receptor localization via immunofluorescence in conjunction with signaling readouts. |
| Altered mTORC1 Activity | PIKfyve inhibition can lead to mTORC1-dependent phosphorylation and cytoplasmic retention of TFEB, a master regulator of lysosomal biogenesis. This suggests a complex interplay. Measure mTORC1 activity directly (e.g., by p-S6K levels) and assess the subcellular localization of TFEB. |
| Cellular Stress Responses | The profound disruption of lysosomal homeostasis can trigger secondary stress responses, such as ER stress or altered autophagy, which can indirectly modulate signaling pathways. Monitor markers of cellular stress alongside your primary signaling readouts. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select PIKfyve Inhibitors
| Compound | Target | IC50 (in vitro kinase assay) | Reference |
| Apilimod | PIKfyve | 14 nM | |
| YM201636 | PIKfyve/PIK(4,5)P2 | ~25 nM (PIKfyve) | |
| Vacuolin-1 | PIKfyve | - |
Table 2: Reported Adverse Events for Apilimod in Human Clinical Trials
| Adverse Event | Frequency | Reference |
| Nausea | 20% | |
| Headache | 14% | |
| Fatigue | 11% | |
| Nasopharyngitis | 11% | |
| Pyrexia | 10% | |
| Arthralgia | 10% |
Experimental Protocols
Protocol 1: Assessment of Cellular Vacuolization
-
Cell Culture: Plate cells of interest in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-response range of the PIKfyve inhibitor or a vehicle control for the desired duration (e.g., 4, 24, 48 hours).
-
Imaging:
-
Live-Cell Imaging: Use a phase-contrast or DIC microscope to visualize vacuole formation in real-time.
-
Fixed-Cell Imaging: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a lysosomal marker (e.g., anti-LAMP1 antibody) and a nuclear counterstain (e.g., DAPI).
-
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and size of vacuoles per cell or the total vacuolated area as a percentage of the total cell area.
Protocol 2: In Vivo Rodent Toxicity Study (General Outline)
-
Animal Model: Use healthy, age-matched mice or rats.
-
Dosing: Administer the PIKfyve inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for an extended period (e.g., 28 days or longer). Include a vehicle control group.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Weekly: Record body weight and food/water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).
-
Perform a complete necropsy, record organ weights (liver, kidney, spleen, etc.).
-
-
Histopathology: Fix organs in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any treatment-related microscopic changes, paying close attention to tissues known to be affected by lysosomal dysfunction.
Visualizations
PIKfyve-IN-3 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PIKfyve-IN-3. The information herein is intended to help identify and resolve potential issues, particularly those arising from batch-to-batch variability, to ensure experimental consistency and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is PIKfyve and what is the expected cellular phenotype upon its inhibition by this compound?
PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P) from the substrate phosphatidylinositol 3-phosphate (PI(3)P).[1][2][3] These phosphoinositides are critical for regulating the endolysosomal system.[4][5] Inhibition of PIKfyve disrupts endosome and lysosome homeostasis. The most common and expected cellular phenotype upon treatment with a PIKfyve inhibitor, such as this compound, is the formation of large cytoplasmic vacuoles. This is due to the swelling of late endosomes and lysosomes.
Q2: We are observing inconsistent levels of cytoplasmic vacuolation between experiments using different lots of this compound. What could be the cause?
Inconsistent vacuolation is a primary indicator of potential batch-to-batch variability in this compound. This variability can stem from differences in the compound's purity, potency, or solubility between batches. A lower-than-specified potency or the presence of impurities could lead to a weaker or absent phenotype. We recommend qualifying each new batch of the inhibitor to ensure consistent results.
Q3: How can we confirm that the observed effects in our experiments are specifically due to PIKfyve inhibition?
To confirm on-target effects, you can perform several validation experiments:
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the PIKFYVE gene. The resulting cellular phenotype should mimic the effects of this compound treatment.
-
Use of a Structurally Different Inhibitor: Employ another well-characterized PIKfyve inhibitor, such as Apilimod or YM201636. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If a drug-resistant mutant of PIKfyve is available, its expression should confer resistance to the effects of this compound.
Q4: Can off-target effects contribute to the observed phenotype?
While potent inhibitors are designed for specificity, off-target effects are always a possibility and may vary with the purity of a specific batch. Some p38 MAPK inhibitors, for example, have been shown to have off-target effects on PIKfyve. If you observe unexpected phenotypes that do not align with the known function of PIKfyve, it could be due to an off-target activity, potentially from an impurity in a specific batch. Comparing results against a highly pure reference batch is crucial.
Troubleshooting Guide: Batch-to-Batch Variability
This guide provides a systematic approach to identifying and mitigating issues arising from suspected batch-to-batch variability of this compound.
Issue: Reduced or No Cellular Activity with a New Batch
A new lot of this compound fails to induce the expected cytoplasmic vacuolation at previously established concentrations.
Troubleshooting Workflow
Hypothetical Data: Comparison of this compound Batches
The table below illustrates potential quantitative differences that might be observed between a high-quality "reference" batch and two new, variable batches.
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Purity (by HPLC) | >99% | 95% | 98% |
| Cellular IC₅₀ (Vacuolation) | 50 nM | 250 nM | 60 nM |
| In Vitro IC₅₀ (Kinase Assay) | 15 nM | 80 nM | 18 nM |
| Solubility in DMSO | Clear solution at 10 mM | Precipitate at 10 mM | Clear solution at 10 mM |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
Interpretation:
-
Batch B shows significantly lower purity and potency (both cellular and in vitro) and poor solubility. This batch is likely compromised and should not be used.
-
Batch C shows good purity and in vitro potency, with only a slight deviation in cellular potency. This batch may be usable, but concentration adjustments might be necessary.
Key Experimental Protocols
Protocol 1: Cellular Vacuolation Assay
This protocol is used to determine the cellular potency (IC₅₀) of this compound by quantifying cytoplasmic vacuolation.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS) in a 96-well plate and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound (from the new batch and a reference batch) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-16 hours). The optimal time should be determined empirically.
-
Imaging: Acquire images of the cells using a high-content imager or a standard microscope. Phase-contrast or brightfield imaging is sufficient.
-
Analysis: Quantify the total area of vacuoles per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ, CellProfiler).
-
Data Plotting: Plot the vacuolation metric against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: PIKfyve In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant PIKfyve.
Methodology:
-
Reagents:
-
Recombinant human PIKfyve enzyme.
-
Lipid substrate: Vesicles containing PI(3)P.
-
γ-³²P-ATP or a fluorescence-based ATP/ADP detection system (e.g., ADP-Glo™).
-
This compound dilutions.
-
-
Reaction Setup: In a microplate, combine the PIKfyve enzyme, lipid substrate, and various concentrations of this compound.
-
Initiate Reaction: Add ATP (e.g., γ-³²P-ATP) to start the kinase reaction. Incubate at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acidic solution).
-
Detection:
-
Radiometric: Extract lipids, separate them by thin-layer chromatography (TLC), and detect the radiolabeled PI(3,5)P₂ product via autoradiography.
-
Luminescence: Measure the amount of ADP produced using a commercial kit, which correlates with enzyme activity.
-
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the in vitro IC₅₀.
Signaling Pathway and Workflows
PIKfyve Signaling Pathway
The following diagram illustrates the core PIKfyve signaling pathway and the point of inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to PIKfyve Inhibitors: Apilimod vs. PIKfyve-IN-3 in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key inhibitors of the lipid kinase PIKfyve: the clinical-stage compound Apilimod and the broader class of research compounds represented here as PIKfyve-IN-3. Both molecules target PIKfyve, a crucial enzyme in the regulation of endosomal trafficking and autophagy, making them valuable tools for research and potential therapeutic development. This document outlines their mechanism of action, presents comparative experimental data, and provides detailed protocols for key assays in a format designed for scientific professionals.
Mechanism of Action: Targeting the PIKfyve Kinase
PIKfyve kinase is a central regulator of intracellular membrane dynamics. It phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and can also produce phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are critical for the maturation of endosomes and lysosomes, and consequently, for the process of autophagy.
Both Apilimod and other PIKfyve inhibitors, such as YM201636 and the WX8 family of compounds, act by directly inhibiting the kinase activity of PIKfyve.[1][2][3] This inhibition leads to a depletion of PtdIns(3,5)P2, which in turn disrupts the fission and fusion events necessary for the proper functioning of the endo-lysosomal system.[4][5] A key consequence of PIKfyve inhibition is the impairment of autophagosome-lysosome fusion, a critical final step in the autophagy pathway where cellular cargo is degraded. This blockade of autophagic flux leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.
The disruption of lysosomal homeostasis by these inhibitors also manifests as the formation of large cytoplasmic vacuoles. While both Apilimod and other PIKfyve inhibitors share this general mechanism, differences in their potency, selectivity, and off-target effects can lead to varied cellular responses.
Quantitative Comparison of PIKfyve Inhibitors
The following table summarizes the inhibitory potency and cellular effects of Apilimod and other representative PIKfyve inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Potency (IC50/EC50) | Key Cellular Effects | References |
| Apilimod | PIKfyve | 14 nM | Antiproliferative IC50: < 0.2 µM (lymphoma cell lines) | Induces accumulation of LC3-II and p62, causes cytoplasmic vacuolization, disrupts lysosomal homeostasis. | |
| YM201636 | PIKfyve | 33 nM | Induces vacuolation at ~400 nM (NIH3T3 cells) | Blocks autophagic flux, impairs endosomal trafficking. | |
| WX8 | PIKfyve | Kd: 0.9 nM | Antiproliferative IC50: ~0.2 µM (cancer cell lines) | Induces accumulation of LC3-II and p62, inhibits lysosome fission. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LC3 Turnover Assay by Western Blot
This assay is a standard method to measure autophagic flux by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the PIKfyve inhibitor (e.g., Apilimod or another inhibitor) at various concentrations for the desired time.
-
Include a vehicle control (e.g., DMSO).
-
For monitoring autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM) for the last 2-4 hours of the PIKfyve inhibitor treatment. This will block the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a gel with an appropriate acrylamide percentage to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
The membrane can be stripped and re-probed for p62 and a loading control (e.g., β-actin or GAPDH).
4. Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
The ratio of LC3-II to the loading control is calculated. An increase in this ratio upon inhibitor treatment indicates an accumulation of autophagosomes.
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a higher rate of autophagic flux.
p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively degraded by autophagy. Its accumulation is an indicator of autophagy inhibition.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the LC3 turnover assay.
2. Western Blotting:
-
Follow the same procedure as for the LC3 turnover assay, but use a primary antibody against p62/SQSTM1.
3. Data Analysis:
-
Quantify the band intensity for p62 and the loading control.
-
An increase in the p62/loading control ratio upon treatment with a PIKfyve inhibitor suggests a blockage in autophagic degradation.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides ultrastructural visualization of autophagic structures.
1. Sample Preparation:
-
Treat cells with the PIKfyve inhibitor as described above.
-
Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate and embed the samples in an epoxy resin.
2. Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
3. Imaging:
-
Examine the sections using a transmission electron microscope.
-
Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are single-membraned vesicles with electron-dense content.
4. Quantification:
-
The number and area of autophagic vesicles per cell profile can be quantified to assess the impact of the inhibitor on autophagosome accumulation.
Conclusion
Both Apilimod and other PIKfyve inhibitors are potent modulators of autophagy, acting through the inhibition of PIKfyve kinase and the subsequent disruption of endo-lysosomal function. While they share a common mechanism of action, leading to the accumulation of autophagosomes and p62, their specific potencies and potential off-target effects may differ. The choice of inhibitor will depend on the specific research question and experimental context. The experimental protocols provided in this guide offer a robust framework for characterizing and comparing the effects of these valuable research tools on the intricate process of autophagy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIKfyve-IN-3 Efficacy: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, validating the on-target effects of a pharmacological inhibitor is a critical step. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of PIKfyve versus the small molecule inhibitor PIKfyve-IN-3 to study the function of this crucial lipid kinase.
PIKfyve is a phosphoinositide kinase that plays a central role in regulating endosomal and lysosomal homeostasis through the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2][3] Its inhibition leads to a range of cellular phenotypes, including the formation of large cytoplasmic vacuoles, disruption of endosome-to-TGN trafficking, and impaired autophagy.[4][5] This guide presents a direct comparison of the two most common methods for studying PIKfyve loss-of-function: transient gene silencing using siRNA and pharmacological inhibition with compounds like this compound.
Comparative Analysis of Phenotypic Outcomes
Both siRNA-mediated knockdown of PIKfyve and treatment with pharmacological inhibitors result in overlapping cellular phenotypes, confirming that the observed effects are indeed due to the loss of PIKfyve activity. However, the magnitude and onset of these effects can differ, likely due to the residual protein levels after siRNA treatment versus the acute and potent enzymatic inhibition by small molecules.
A key study directly compared the effects of siRNA-mediated knockdown of PIKfyve with a specific pharmacological inhibitor in HeLa cells, revealing both similarities and differences in the resulting cellular phenotypes.
| Cellular Process | siRNA Knockdown of PIKfyve | Pharmacological Inhibition (e.g., this compound) | Key Observations |
| Cytoplasmic Vacuolation | Induces swollen vacuoles in a percentage of cells (~30% in HeLa cells). | Rapidly induces a pronounced vacuolar phenotype in virtually all cells within hours. | Pharmacological inhibition provides a more acute and uniform phenotype. |
| Endosome to TGN Trafficking | Disrupts the retrograde trafficking of proteins like CI-M6PR and TGN-46. | Causes a similar delay in the trafficking of retromer-dependent and -independent cargo. | Both methods confirm PIKfyve's role in this pathway. |
| EGFR Degradation | No significant defect observed with PIKfyve knockdown alone. A modest delay is seen with combined knockdown of PIKfyve and its activator, Vac14. | Results in a profound block of lysosomal degradation of activated EGF and Met receptors. | Suggests that a low threshold of PIKfyve activity is sufficient for this pathway, which is overcome by potent inhibitors. |
| Autophagy | - | Leads to the accumulation of the lipidated form of LC3 (LC3-II), a marker of autophagosomes, particularly under starvation conditions. | Pharmacological inhibition suggests PIKfyve is required for the fusion of autophagosomes with lysosomes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for siRNA-mediated knockdown of PIKfyve and treatment with a pharmacological inhibitor.
siRNA Transfection Protocol for PIKfyve Knockdown
This protocol is a general guideline for transiently knocking down PIKfyve expression in a cell line like HeLa.
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting PIKfyve and a non-targeting control siRNA in DEPC-treated water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The efficiency of knockdown should be assessed by Western blotting or qRT-PCR. Phenotypic analysis can then be performed. A dual transfection protocol, with a second transfection 24 hours after the first, can significantly improve knockdown efficiency.
PIKfyve Inhibitor Treatment Protocol
This protocol outlines the general steps for treating cells with a PIKfyve inhibitor like this compound.
-
Inhibitor Preparation: Prepare a stock solution of the PIKfyve inhibitor (e.g., this compound, YM201636, or apilimod) in DMSO. For this compound, a stock of 10 mM is typical.
-
Cell Treatment:
-
Seed cells to the desired density and allow them to adhere overnight.
-
Dilute the inhibitor stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations for potent PIKfyve inhibitors are typically in the nanomolar range.
-
Remove the existing medium from the cells and replace it with the inhibitor-containing medium.
-
-
Incubation and Analysis: Incubate the cells for the desired period (e.g., 4-24 hours) before analysis. The specific incubation time will depend on the assay being performed.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can greatly aid in understanding the validation process.
Caption: PIKfyve signaling and points of intervention.
Caption: Workflow for comparing siRNA and inhibitor effects.
Conclusion
Both siRNA-mediated knockdown and pharmacological inhibition are powerful tools for dissecting the cellular functions of PIKfyve. While siRNA provides genetic validation of a target, pharmacological inhibitors like this compound offer the advantage of acute, dose-dependent, and reversible control over enzyme activity. The observation of more pronounced phenotypes with inhibitors, such as the complete block of EGFR degradation, suggests that even low levels of residual PIKfyve after siRNA treatment can be sufficient for certain cellular processes. Therefore, a combined approach, using siRNA to confirm the on-target effects of an inhibitor, represents the most rigorous method for validating the mechanism of action of compounds targeting PIKfyve.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKFYVE - Wikipedia [en.wikipedia.org]
A Comparative Guide: PIKfyve-IN-3 vs. Genetic Models of PIKfyve Deficiency
Introduction
Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a crucial lipid kinase responsible for the synthesis of the low-abundance but functionally critical signaling lipids, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2] These phosphoinositides are key regulators of endolysosomal trafficking, lysosomal homeostasis, autophagy, and other vital cellular pathways.[1][3][4] Given its central role, dysregulation of PIKfyve is implicated in a range of diseases, including cancer, neurodegenerative disorders, and lysosomal storage diseases.
To elucidate the multifaceted functions of PIKfyve, researchers primarily employ two complementary strategies: acute pharmacological inhibition using small molecules like PIKfyve-IN-3 and its analogs (e.g., apilimod, YM201636), and chronic or inducible depletion through genetic models. This guide provides an objective comparison of these approaches, supported by experimental data, to assist researchers in selecting the most appropriate model for their scientific inquiries.
Mechanism of Perturbation: A Tale of Two Approaches
Pharmacological Inhibition: Small molecule inhibitors such as this compound, apilimod, and YM201636 function by directly binding to the PIKfyve enzyme and blocking its phosphotransferase activity. This leads to a rapid, dose-dependent, and often reversible decrease in the cellular pools of PI(3,5)P₂ and PI(5)P. The onset of action is typically within minutes to hours, allowing for the study of acute cellular responses to PIKfyve inhibition. Apilimod is the most extensively characterized inhibitor and the only one approved for clinical trials.
Genetic Deficiency: Genetic models involve the manipulation of the PIKFYVE gene to reduce or eliminate protein expression. These models provide high target specificity and are invaluable for understanding the long-term physiological roles of PIKfyve. Key genetic models include:
-
Global Knockout (KO): Complete deletion of the Pikfyve gene in mice results in early embryonic lethality, underscoring the essential role of PIKfyve in development.
-
Conditional Knockout (cKO): Using systems like Cre-LoxP, PIKfyve can be deleted in specific tissues or at particular developmental stages, bypassing embryonic lethality and allowing for tissue-specific functional analysis.
-
Hypomorphic Models: These mice express a significantly reduced level of PIKfyve protein (~10% of normal), leading to severe phenotypes such as extensive neurodegeneration and perinatal death.
-
Heterozygous (WT/KO) Models: Mice with one functional Pikfyve allele have about 50-55% of the normal protein levels. Despite a 35-40% reduction in PI(3,5)P₂ and PI(5)P levels, these mice are largely healthy, suggesting a significant functional reserve.
-
siRNA-mediated Knockdown: This technique provides a transient reduction in PIKfyve expression, offering an alternative to small molecules for short-term studies in cell culture.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and phenotypic outcomes associated with pharmacological and genetic PIKfyve deficiency models.
Table 1: General Characteristics of PIKfyve Perturbation Models
| Feature | Pharmacological Inhibition (e.g., this compound, Apilimod) | Genetic Deficiency Models (e.g., KO, cKO, hypomorph) |
| Target | PIKfyve kinase activity | PIKFYVE gene expression |
| Onset of Effect | Rapid (minutes to hours) | Slow (days to weeks, depending on model) |
| Duration | Transient, dependent on compound half-life | Sustained and often permanent |
| Reversibility | Reversible upon washout | Generally irreversible (KO/cKO) |
| Specificity | Potential for off-target effects (YM201636 may inhibit Akt) | High target specificity, but potential for developmental compensation |
| Control | Temporal and dose-dependent control | Spatial (cKO) and temporal (inducible cKO) control |
| Key Advantage | Ease of use, temporal control, applicable across many systems | High specificity, suitable for studying chronic/developmental roles |
| Key Limitation | Potential off-target effects, incomplete inhibition | Embryonic lethality (global KO), potential for compensation |
Table 2: Comparison of Cellular and Phenotypic Outcomes
| Phenotype | Pharmacological Inhibition | Genetic Deficiency |
| PI(3,5)P₂ & PI(5)P Levels | Acute, dose-dependent reduction | Sustained, profound reduction (KO); partial reduction (hypomorph, heterozygous) |
| Lysosomal Morphology | Induces enlarged cytoplasmic vacuoles/lysosomes | Causes enlarged endolysosomal compartments; foamy macrophages in myeloid-cKO |
| Autophagy | Disrupts autophagic flux; impairs autolysosome formation | Impairs lysosomal homeostasis and degradative function |
| Endosomal Trafficking | Impairs retrograde traffic from endosomes to the trans-Golgi network (TGN) | Essential for endosome carrier vesicle biogenesis |
| mTOR Signaling | Leads to hyperactivation of mTOR signaling | Deficiency reduces mTORC1 activation in macrophages |
| Organismal Viability | Tolerated in adult animals in short-term studies | Embryonic lethal (global KO); perinatal lethal (hypomorph); viable (heterozygous, cKO) |
| Cellular Viability | Reduces proliferation in cancer cells; can induce cell death | Severely reduced DNA synthesis and impaired cell division in null fibroblasts |
Signaling Pathways and Experimental Workflows
Visualizing the Impact of PIKfyve Inhibition
The following diagrams illustrate the central role of PIKfyve in cellular signaling and a typical workflow for assessing its inhibitors.
Caption: PIKfyve phosphorylates PI(3)P to generate PI(3,5)P₂ and PI(5)P, which regulate key cellular processes.
Caption: PIKfyve deficiency can lead to mTORC1 hyperactivation, retaining TFEB in the cytoplasm and impairing lysosomal biogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of data. Below are protocols for key experiments used to study PIKfyve function.
Protocol 1: In Vitro PIKfyve Kinase Assay
This protocol quantifies the inhibitory effect of a compound on PIKfyve's enzymatic activity.
Objective: To determine the IC₅₀ value of this compound.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate solution
-
This compound (or other inhibitor)
-
Kinase Assay Buffer (e.g., ADP-Glo™ Kinase Assay)
-
ATP
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by dilution in kinase assay buffer. Include a vehicle-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted inhibitor or vehicle.
-
10 µL of diluted PIKfyve enzyme.
-
-
Pre-incubation: Mix gently and incubate at room temperature for 15-30 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of a solution containing ATP and the PI(3)P substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range.
-
Signal Detection: Stop the reaction and detect the generated ADP by adding 50 µL of a kinase detection reagent (e.g., ADP-Glo™). Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Subtract background luminescence (no enzyme control). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Analysis of Lysosomal Morphology
This protocol visualizes the effect of PIKfyve deficiency on lysosome size and number.
Objective: To observe lysosomal enlargement following PIKfyve inhibition or knockout.
Materials:
-
Cells (e.g., RAW264.7 macrophages, HeLa cells, or fibroblasts from cKO mice).
-
PIKfyve inhibitor (e.g., apilimod) or vehicle (DMSO).
-
LysoTracker dye or primary antibody against LAMP1 and a fluorescently-labeled secondary antibody.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Pharmacological: Seed cells on coverslips. Treat with the desired concentration of PIKfyve inhibitor or vehicle for a specified time (e.g., 1-4 hours).
-
Genetic: Seed cells from PIKfyve-deficient and wild-type control animals.
-
-
Live-Cell Imaging (LysoTracker):
-
Add LysoTracker dye to the live cells according to the manufacturer's instructions.
-
Incubate for 30-60 minutes.
-
Wash cells with fresh medium and image immediately.
-
-
Immunofluorescence (LAMP1):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with anti-LAMP1 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the size and number of lysosomes per cell using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot for Autophagic Flux
This protocol assesses the impact of PIKfyve deficiency on the autophagy pathway.
Objective: To measure the accumulation of LC3-II and p62 as markers of autophagic flux.
Materials:
-
Cells and PIKfyve inhibitor as described above.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells and treat with the PIKfyve inhibitor or vehicle. For each condition, include a parallel treatment group where a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) is added for the final 2-4 hours of the experiment. The lysosomal inhibitor blocks the degradation of autophagosomes, allowing for measurement of the rate of autophagosome formation (autophagic flux).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies (anti-LC3, anti-p62, anti-loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities. Autophagic flux is determined by comparing the amount of LC3-II (the lipidated, autophagosome-associated form of LC3) in the presence and absence of the lysosomal inhibitor. A blockage in autophagy is indicated by an accumulation of LC3-II and p62 that does not increase further upon addition of the lysosomal inhibitor.
Conclusion: Choosing the Right Model
Both pharmacological inhibition and genetic deficiency models have proven indispensable for dissecting the roles of PIKfyve. The choice between them is dictated by the specific research question.
-
Pharmacological inhibitors like this compound are ideal for studying acute cellular events, offering precise temporal control and ease of application in diverse cell types and in vivo models. They are particularly useful for validating PIKfyve as a potential drug target.
-
Genetic models provide unparalleled specificity for probing the long-term consequences of PIKfyve loss in development, physiology, and chronic disease states. Conditional knockout strategies have been instrumental in overcoming the limitation of embryonic lethality and revealing the tissue-specific functions of PIKfyve.
References
Navigating Resistance: A Comparative Analysis of PIKfyve Inhibitors in Apilimod-Resistant Cancer Models
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a significant challenge. Apilimod, a first-in-class inhibitor of the lipid kinase PIKfyve, has shown promise in various cancer models, particularly B-cell non-Hodgkin lymphoma (B-NHL). However, the development of resistance, often through mutations in the PIKfyve kinase domain, necessitates the exploration of alternative inhibitors. This guide provides a comparative overview of the efficacy of PIKfyve inhibitors, with a focus on the potential of emerging compounds to overcome Apilimod resistance.
While direct comparative data for a compound specifically designated "PIKfyve-IN-3" in Apilimod-resistant cell lines is not currently available in the public domain, this guide will compare Apilimod with other known PIKfyve inhibitors and discuss the characteristics of a potent inhibitor, referred to in some contexts as compound L22, which may hold promise in overcoming resistance.
Mechanism of Action and Resistance
PIKfyve is a crucial enzyme in the regulation of endosomal trafficking and lysosomal homeostasis.[1][2][3] It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid.[1][4] Inhibition of PIKfyve disrupts these processes, leading to the accumulation of large cytoplasmic vacuoles and ultimately, cancer cell death.
Resistance to Apilimod has been shown to arise from point mutations within the kinase domain of PIKfyve, which likely alter the drug's binding affinity. This underscores the need for new PIKfyve inhibitors with different binding modes or the ability to inhibit these mutant forms of the enzyme.
Comparative Efficacy of PIKfyve Inhibitors
While a direct comparison with "this compound" in resistant lines is unavailable, the following table summarizes the inhibitory potency of Apilimod and other notable PIKfyve inhibitors against wild-type PIKfyve. This provides a baseline for their potential efficacy.
| Inhibitor | Target(s) | IC50 / Kd (Wild-Type PIKfyve) | Key Cellular Phenotype | Reference(s) |
| Apilimod | PIKfyve | IC50: ~0.4 nM - 14 nM | Induces prominent cytoplasmic vacuolation | |
| YM201636 | PIKfyve, p110α (less potent) | IC50: ~33 nM | Induces cytoplasmic vacuolation | |
| APY0201 | PIKfyve | IC50: 5.2 nM | Induces cellular vacuolization | |
| WX8 Family | PIKfyve | Kd: 0.9 nM (for WX8) | Induces lysosomal enlargement | |
| This compound (compound L22) | PIKfyve | Kd: 0.47 nM | Induces cytoplasmic vacuolation |
Note: IC50 and Kd values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
This compound (compound L22): A Promising Candidate?
One potent PIKfyve inhibitor, referred to as compound L22 (and potentially synonymous with this compound in some contexts), has demonstrated a remarkable binding affinity for PIKfyve kinase with a Kd value of 0.47 nM. This high potency suggests it could be a strong candidate for overcoming resistance mutations that weaken the binding of other inhibitors like Apilimod. However, without direct experimental evidence in Apilimod-resistant models, its efficacy in this context remains speculative. Further research is critically needed to evaluate the activity of this compound (compound L22) against clinically relevant PIKfyve mutations.
Visualizing the PIKfyve Signaling Pathway and Inhibition
The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway and the point of inhibition by compounds like Apilimod and this compound.
Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, regulating endo-lysosomal function. Inhibitors block this step.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PIKfyve inhibitors.
Generation of Apilimod-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to Apilimod for inhibitor efficacy testing.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., a B-NHL cell line) in its recommended growth medium.
-
Initial Drug Exposure: Treat the cells with Apilimod at a concentration close to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of Apilimod in the culture medium as the cells begin to recover and proliferate. This process of stepwise dose escalation selects for resistant populations.
-
Clonal Selection: Once cells can proliferate in a high concentration of Apilimod (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Resistance Validation: Characterize the resistance of the selected clones by performing a cell viability assay to determine the new, higher IC50 for Apilimod.
-
Mechanism Analysis (Optional): Sequence the kinase domain of the PIKFYVE gene in the resistant clones to identify potential resistance-conferring mutations.
In Vitro PIKfyve Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on PIKfyve kinase.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human PIKfyve enzyme, the lipid substrate phosphatidylinositol 3-phosphate (PI(3)P), and a range of concentrations of the test inhibitor (e.g., this compound) and a control inhibitor (e.g., Apilimod).
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acidic solution).
-
Detection: Separate the radiolabeled product, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), from the unreacted substrate and ATP using thin-layer chromatography (TLC) or another suitable method.
-
Quantification: Quantify the amount of product formed using autoradiography or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of PIKfyve inhibitors on sensitive and resistant cell lines.
Protocol:
-
Cell Seeding: Seed both the parental (Apilimod-sensitive) and the generated Apilimod-resistant cell lines into 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound and Apilimod) over a wide concentration range. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability for each drug concentration. Plot the data and calculate the IC50 values for each compound in both the sensitive and resistant cell lines.
Experimental Workflow for Comparing Inhibitor Efficacy
The following diagram outlines a logical workflow for comparing the efficacy of a novel PIKfyve inhibitor, such as this compound, against Apilimod in both sensitive and resistant cell lines.
Caption: A workflow for comparing PIKfyve inhibitors in sensitive and resistant cell lines.
Conclusion
While Apilimod has paved the way for targeting PIKfyve in cancer, the inevitable challenge of drug resistance necessitates the development of next-generation inhibitors. Although direct comparative data on the efficacy of this compound in Apilimod-resistant cell lines is currently lacking, its high potency against wild-type PIKfyve suggests it is a compound of significant interest. The experimental protocols and workflows outlined in this guide provide a framework for the critical research needed to determine if this compound or other novel inhibitors can effectively overcome Apilimod resistance and offer new therapeutic options for patients. Further investigation into the activity of these emerging compounds against clinically relevant PIKfyve mutations is paramount.
References
Validating the Efficacy of PIKfyve-IN-3: A Comparative Guide to Measuring PtdIns(3,5)P2 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PIKfyve-IN-3 and other widely used inhibitors in validating their on-target effect of reducing cellular levels of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). We present key quantitative data, detailed experimental protocols for measuring PtdIns(3,5)P2, and diagrams to illustrate the underlying signaling pathway and experimental workflows.
The PIKfyve Signaling Pathway and the Role of Inhibitors
PIKfyve is a crucial lipid kinase responsible for the synthesis of PtdIns(3,5)P2 from its precursor, Phosphatidylinositol 3-phosphate (PtdIns3P).[1][2][3][4][5] This process is critical for regulating various cellular functions, including endomembrane trafficking, lysosomal homeostasis, and autophagy. PIKfyve inhibitors, such as this compound, block this phosphorylation step, leading to a decrease in PtdIns(3,5)P2 levels. This inhibition often results in a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuolation.
Comparative Analysis of PIKfyve Inhibitors
This compound is a highly potent and selective inhibitor of PIKfyve kinase. Its efficacy can be compared to other well-characterized inhibitors based on their binding affinities (Kd) or half-maximal inhibitory concentrations (IC50). A lower value indicates higher potency.
| Inhibitor | Potency (Kd or IC50) | Key Characteristics |
| This compound | Kd: 0.47 nM | Potent and selective PIKfyve inhibitor. |
| Apilimod (STA-5326) | IC50: ~14 nM | A well-studied inhibitor, also known to inhibit IL-12/IL-23 production. |
| YM201636 | IC50: 33 nM | A potent and selective inhibitor widely used to study PtdIns(3,5)P2 function. |
| APY0201 | IC50: 5.2 nM | Potently inhibits the conversion of PtdIns3P to PtdIns(3,5)P2. |
| WX8 | Kd: 0.9 nM | An ATP-competitive inhibitor that disrupts multiple events in lysosome homeostasis. |
Experimental Validation: Measuring the Impact on PtdIns(3,5)P2 Levels
To experimentally validate the effect of this compound, it is essential to quantify the cellular levels of PtdIns(3,5)P2 following treatment. The most common method involves metabolic labeling of cellular phosphoinositides with a radioactive precursor, followed by extraction and analysis via High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Quantification of PtdIns(3,5)P2 by Metabolic Labeling and HPLC
This protocol is a generalized procedure based on established methodologies.
-
Cell Culture and Labeling:
-
Plate cells (e.g., NIH3T3, HEK293) and grow to desired confluency.
-
Incubate cells in phosphate-free or inositol-free media.
-
Metabolically label the cells by adding [³H]-myo-inositol or [³²P]-orthophosphate to the medium and incubate for 24-48 hours to ensure incorporation into the phosphoinositide pool.
-
-
Inhibitor Treatment:
-
Treat the labeled cells with the desired concentration of this compound or other inhibitors (e.g., YM201636 as a control) for a specified duration (e.g., 30-60 minutes). A vehicle-only (e.g., DMSO) control group must be included.
-
-
Lipid Extraction:
-
Terminate the experiment by aspirating the medium and adding ice-cold acidified methanol to quench cellular processes.
-
Scrape the cells and transfer them to a new tube.
-
Perform a two-phase lipid extraction using a chloroform/methanol/HCl mixture.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Lipid Deacylation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid film in a methylamine-based deacylation reagent.
-
Incubate at 53°C to remove the fatty acyl chains, resulting in water-soluble glycerophosphoinositides (gPIs).
-
-
HPLC Analysis:
-
Separate the deacylated gPIs using a strong anion exchange (SAX) HPLC column.
-
Elute the gPIs with a salt gradient (e.g., (NH₄)₂HPO₄).
-
Use an in-line scintillation counter to detect and quantify the radiolabeled gPIs, including gPI(3,5)P2.
-
-
Data Analysis:
-
Calculate the counts per minute (CPM) for the PtdIns(3,5)P2 peak in each sample.
-
Normalize the data to the total incorporated radioactivity or another stable phosphoinositide species.
-
Express the PtdIns(3,5)P2 levels in inhibitor-treated cells as a percentage of the vehicle-treated control.
-
Expected Quantitative Results
Treatment with an effective PIKfyve inhibitor is expected to cause a significant dose-dependent reduction in PtdIns(3,5)P2 levels.
| Treatment | Concentration | PtdIns(3,5)P2 Level (% of Control) |
| Vehicle (Control) | - | 100% |
| This compound | 10 nM | Expected significant decrease |
| This compound | 100 nM | Expected further significant decrease |
| YM201636 | 800 nM | ~80% reduction (literature value) |
Note: The exact percentage reduction for this compound would need to be determined experimentally. Given its high potency, a significant reduction is anticipated at low nanomolar concentrations.
References
Navigating the Labyrinth of Lysosomal Function: A Comparative Guide to PIKfyve Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cellular pathways is paramount. This guide provides a comprehensive comparison of prominent PIKfyve inhibitors, focusing on their impact on lysosomal function, supported by experimental data and detailed protocols.
The FYVE-type zinc finger-containing phosphoinositide kinase (PIKfyve) is a crucial enzyme in the regulation of endosomal and lysosomal homeostasis.[1] It synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a signaling lipid essential for a multitude of cellular processes including endomembrane trafficking, lysosomal function, and autophagy.[2] Inhibition of PIKfyve disrupts these pathways, leading to characteristic cellular phenotypes such as the enlargement of endosomes and lysosomes, a phenomenon often referred to as vacuolation.[2][3] This has positioned PIKfyve as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2]
This guide delves into a comparative analysis of key PIKfyve inhibitors, with a focus on their efficacy, cellular effects, and the experimental methodologies used to evaluate their impact on lysosomal function.
Quantitative Comparison of PIKfyve Inhibitor Efficacy
The potency of PIKfyve inhibitors is a critical determinant of their utility in research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several widely studied PIKfyve inhibitors.
| Parameter | Apilimod | YM201636 | SB202190 |
| PIKfyve IC50 | ~1-14 nM (in vitro kinase assay) | 33 nM (in vitro kinase assay) | - |
| Cellular Effects | Inhibits IL-12/IL-23 production (IC50 ~1-2 nM) | Inhibits insulin-activated glucose uptake (IC50 = 54 nM) | Induces vacuolation |
| Reference(s) |
The Cellular Consequences of PIKfyve Inhibition: A Deeper Dive
Inhibition of PIKfyve triggers a cascade of events that profoundly impact lysosomal form and function. The most visually striking consequence is the formation of large cytoplasmic vacuoles, which are understood to be swollen endosomes and lysosomes. This enlargement is not merely a change in size but is indicative of severe disruption to lysosomal balance and homeostasis.
Recent studies have elucidated that this vacuolation is linked to the accumulation of ammonium ions within these organelles. PIKfyve inhibition appears to interfere with the efflux of NH4+, leading to an increase in osmotic pressure and subsequent water influx, causing the vesicles to swell. Interestingly, the formation of these vacuoles is dependent on an acidic environment within the endosome-lysosome, as treatment with agents that neutralize lysosomal pH, such as chloroquine, can abolish the vacuole enlargement.
Beyond vacuolation, PIKfyve inhibition disrupts multiple facets of lysosomal function:
-
Lysosomal Trafficking and Fission: PIKfyve activity is essential for the reformation of lysosomes from endolysosomes and for lysosome fission. Inhibition leads to an arrest in lysosome fission, disrupting the balance between fusion and fission cycles and causing lysosomes to coalesce, resulting in fewer, larger lysosomes. This impairment also affects the trafficking of cargo to lysosomes, reducing the degradation of substrates.
-
Autophagy: PIKfyve plays a critical role in autophagy, specifically in the formation of autolysosomes through the fusion of autophagosomes and lysosomes. Inhibition of PIKfyve impairs autophagic flux, leading to the accumulation of autophagic markers like LC3-II.
-
mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cellular metabolism and growth, and its activity is closely linked to lysosomal function. There is evidence to suggest that PIKfyve is a key negative regulator of mTOR signaling. Inhibition of PIKfyve can lead to dysregulation of mTOR activity, which in turn contributes to the observed lysosomal disorders.
-
TFEB Regulation: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. PIKfyve inhibition has been shown to induce the nuclear translocation of TFEB, which would be expected to increase lysosomal gene expression. However, while mRNA levels of lysosomal genes are elevated upon acute PIKfyve inhibition, the corresponding protein levels do not necessarily increase, possibly due to the concurrent disruption of protein trafficking to lysosomes.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the complex interplay of factors involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating PIKfyve inhibitors.
Caption: The PIKfyve signaling cascade and points of inhibition.
Caption: A generalized workflow for evaluating PIKfyve inhibitors.
Caption: The downstream consequences of PIKfyve inhibition.
Key Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the study of PIKfyve inhibitors.
In Vitro PIKfyve Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase activity.
Methodology:
-
Enzyme and Substrate: Purified recombinant PIKfyve enzyme is used. The substrate is typically phosphatidylinositol 3-phosphate (PI(3)P) presented in phospholipid vesicles.
-
Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP) to a mixture containing the enzyme, substrate vesicles, and varying concentrations of the inhibitor.
-
Detection: The reaction is stopped, and the lipids are extracted. The production of PtdIns(3,5)P2 is quantified by thin-layer chromatography (TLC) followed by autoradiography or by using a non-radioactive method such as ADP-Glo™ Kinase Assay, which measures ADP formation.
-
Analysis: The amount of product formed at each inhibitor concentration is measured, and the data are fitted to a dose-response curve to calculate the IC50 value.
Cellular Vacuolation Assay
Objective: To quantify the extent of cytoplasmic vacuolation induced by PIKfyve inhibitors.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., DU145 prostate cancer cells) is cultured and treated with different concentrations of the PIKfyve inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Staining: The cells are fixed and stained with a dye that visualizes the cytoplasm and vacuoles, such as Crystal Violet.
-
Imaging: Images of the cells are captured using a light microscope.
-
Quantification: The area of vacuoles per cell or per nucleus is quantified using image analysis software (e.g., ImageJ). The data are then statistically analyzed to compare the effects of different inhibitor concentrations.
Lysosomal pH Measurement
Objective: To assess the effect of PIKfyve inhibitors on the acidity of the lysosomal lumen.
Methodology:
-
Probe Loading: Cells are incubated with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoTracker or by using a ratiometric probe like Oregon Green 488 dextran.
-
Inhibitor Treatment: The cells are then treated with the PIKfyve inhibitor for the desired duration.
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured using a fluorescence microscope or a plate reader. For ratiometric probes, the ratio of fluorescence at two different excitation or emission wavelengths is calculated.
-
Analysis: A standard curve is generated using buffers of known pH to correlate the fluorescence intensity or ratio to the lysosomal pH. This allows for the quantification of changes in lysosomal acidity upon inhibitor treatment.
Autophagic Flux Assay
Objective: To determine the impact of PIKfyve inhibitors on the overall process of autophagy.
Methodology:
-
LC3-II Western Blotting: Cells are treated with the PIKfyve inhibitor in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The accumulation of LC3-II (the lipidated form of LC3) is then assessed by Western blotting. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
-
p62/SQSTM1 Western Blotting: The levels of p62 (also known as SQSTM1), a protein that is selectively degraded by autophagy, are measured. An accumulation of p62 suggests an inhibition of autophagic flux.
-
Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 (e.g., GFP-LC3) can be used to visualize the formation of autophagosomes (puncta). An increase in the number of puncta can indicate either an induction of autophagy or a block in autophagosome degradation.
Conclusion
The study of PIKfyve inhibitors has provided invaluable insights into the intricate mechanisms governing lysosomal function and cellular homeostasis. While inhibitors like apilimod and YM201636 share the common mechanism of targeting PIKfyve, they can exhibit different potencies and off-target effects, making careful selection crucial for specific research applications. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and novel PIKfyve modulators. As our understanding of the multifaceted roles of PIKfyve continues to grow, so too will the potential for therapeutically targeting this key regulator of lysosomal biology.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of PIKfyve-IN-3
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like PIKfyve-IN-3 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, safeguarding both laboratory personnel and the environment. As no specific safety data sheet (SDS) for this compound is publicly available, the following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors, which should be treated as hazardous chemical waste.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (such as butyl rubber) are required. Nitrile gloves may not be sufficient, especially if the compound is dissolved in DMSO, which can facilitate skin penetration.
-
Body Protection: A lab coat and appropriate laboratory attire must be worn to prevent skin contact.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware such as pipette tips, vials, and gloves.
-
-
Segregate halogenated and non-halogenated solvent wastes if applicable.
-
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and contaminated disposable materials (e.g., gloves, weigh boats) in a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container that is chemically compatible with the solvent (e.g., a high-density polyethylene container for DMSO solutions).[4] The original container can often be used for waste collection if it is in good condition.[5]
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name "this compound," the solvent (e.g., DMSO), the concentration, and the accumulation start date. Avoid using chemical formulas or abbreviations.
-
-
Waste Storage (Satellite Accumulation Area):
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be away from sinks or floor drains and should have secondary containment to prevent spills.
-
Ensure that incompatible wastes are segregated.
-
-
Request for Pickup:
-
Once the waste container is nearly full (e.g., ¾ full) or as per your institution's policy (often within 6-12 months of the accumulation start date), submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been properly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
-
After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (General Hazardous Waste) | Do not exceed 55 gallons in a Satellite Accumulation Area. | |
| Waste Accumulation Limit (Acutely Hazardous Waste) | Do not exceed 1 quart of liquid or 1 kg of solid in a Satellite Accumulation Area. | |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | |
| Storage Time Limit in SAA | Typically up to one year, provided accumulation limits are not exceeded. | |
| pH for Drain Disposal (Not for this compound) | Only for certain aqueous solutions with a pH between 5.5 and 10.5. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should always develop a specific Standard Operating Procedure (SOP) for their experiments that includes safety, handling, and waste disposal considerations.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling PIKfyve-IN-3
This document provides crucial safety and logistical information for the handling and disposal of PIKfyve-IN-3, a potent kinase inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the integrity of their experiments. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[2][3] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Always confirm the recommended storage conditions on the product vial or datasheet.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions
-
Designated Area: All work with solid this compound and concentrated solutions must be conducted in a designated and clearly marked area within a certified chemical fume hood.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.
-
Solvent Addition: this compound is often soluble in DMSO. Slowly add the desired solvent to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
Experimental Use
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow and Signaling Pathway
Safe Handling Workflow for this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A typical experimental workflow for handling this compound.
PIKfyve Signaling Pathway
PIKfyve is a lipid kinase that plays a crucial role in the endosomal-lysosomal system. It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P). This process is critical for regulating the morphology and function of endosomes and lysosomes. Inhibition of PIKfyve can lead to the accumulation of large vacuoles and disrupt cellular trafficking pathways.
Caption: Inhibition of the PIKfyve signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
